molecular formula C23H30N2O7S B15617413 YG1702

YG1702

Numéro de catalogue: B15617413
Poids moléculaire: 478.6 g/mol
Clé InChI: WBMJXHUWKGEKBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

YG1702 is a useful research compound. Its molecular formula is C23H30N2O7S and its molecular weight is 478.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C23H30N2O7S

Poids moléculaire

478.6 g/mol

Nom IUPAC

3-O-(2-methoxyethyl) 5-O-(2-propan-2-ylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H30N2O7S/c1-14(2)33-13-12-32-23(27)20-16(4)24-15(3)19(22(26)31-11-10-30-5)21(20)17-8-6-7-9-18(17)25(28)29/h6-9,14,21,24H,10-13H2,1-5H3

Clé InChI

WBMJXHUWKGEKBB-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of YG1702: A Technical Guide to a Novel ALDH18A1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YG1702 is a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). Its mechanism of action centers on the disruption of a critical positive feedback loop involving ALDH18A1 and the MYCN oncogene, a key driver in neuroblastoma. By directly binding to and inhibiting the enzymatic activity of ALDH18A1, this compound triggers a cascade of downstream effects, leading to the suppression of MYCN expression and subsequent attenuation of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction

MYCN-amplified neuroblastoma is a pediatric cancer with a notably poor prognosis, largely due to the challenges in directly targeting the MYCN oncoprotein. The discovery of the ALDH18A1-MYCN positive feedback loop has unveiled a novel therapeutic vulnerability. ALDH18A1, an enzyme involved in amino acid metabolism, has been shown to regulate MYCN expression both transcriptionally and post-transcriptionally. In turn, MYCN transactivates ALDH18A1, creating a self-sustaining loop that promotes tumor proliferation and survival. This compound was identified through molecular docking and screening as a specific inhibitor of ALDH18A1, offering a promising strategy to break this oncogenic cycle.

Mechanism of Action: Direct Inhibition of ALDH18A1

The primary mechanism of action of this compound is its direct interaction with and inhibition of ALDH18A1. Preclinical studies have demonstrated a high-affinity physical binding between this compound and the ALDH18A1 protein. This interaction directly impedes the enzyme's catalytic function.

Biochemical Evidence

Isothermal Titration Calorimetry (ITC) has been employed to confirm the direct binding of this compound to ALDH18A1. This technique measures the heat changes that occur upon the interaction of two molecules, providing evidence of binding affinity.

Downstream Signaling Effects: Breaking the ALDH18A1-MYCN Positive Feedback Loop

The inhibition of ALDH18A1 by this compound initiates a series of downstream events that collectively suppress the oncogenic activity driven by the ALDH18A1-MYCN axis.

Downregulation of MYCN Expression

A key consequence of ALDH18A1 inhibition by this compound is the significant downregulation of MYCN mRNA and protein levels in MYCN-amplified neuroblastoma cells. This occurs through the disruption of the feed-forward mechanism where ALDH18A1 supports MYCN expression.

Signaling Pathway Visualization

The following diagram illustrates the ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

YG1702_Mechanism_of_Action cluster_feedback_loop ALDH18A1-MYCN Positive Feedback Loop cluster_cellular_effects Cellular Effects ALDH18A1 ALDH18A1 MYCN MYCN ALDH18A1->MYCN Promotes Expression (Transcriptional & Post-transcriptional) MYCN->ALDH18A1 Transactivates Proliferation Tumor Cell Proliferation MYCN->Proliferation SelfRenewal Self-Renewal MYCN->SelfRenewal Tumorigenicity Tumorigenicity MYCN->Tumorigenicity This compound This compound Inhibition This compound->Inhibition Inhibition->ALDH18A1

Figure 1: Mechanism of this compound Action.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models of MYCN-amplified neuroblastoma.

In Vitro Studies

Treatment of MYCN-amplified neuroblastoma cell lines with this compound results in a dose-dependent reduction in cell viability and proliferation. Furthermore, this compound has been shown to inhibit the self-renewal capacity of these cancer cells, as evidenced by a reduction in their ability to form tumor spheres in 3D culture systems.

In Vivo Studies

In preclinical xenograft models using tumor-bearing mice, systemic administration of this compound has demonstrated significant anti-tumor activity.

Table 1: Summary of In Vivo Efficacy of this compound

Animal ModelTreatment RegimenOutcome
Tumor-bearing mice with neuroblastoma xenografts45 mg/kg this compound, intraperitoneal injection, every 3 days for 3 dosesInhibition of xenograft growth[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To confirm the direct binding of this compound to recombinant ALDH18A1 protein and determine the binding affinity.

Protocol:

  • Recombinant human ALDH18A1 protein is purified and dialyzed against the appropriate ITC buffer.

  • This compound is dissolved in the same buffer to a known concentration.

  • The ITC instrument is equilibrated at the desired temperature.

  • The sample cell is filled with the ALDH18A1 protein solution.

  • The injection syringe is filled with the this compound solution.

  • A series of small injections of this compound into the sample cell is performed, and the heat change for each injection is measured.

  • The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the viability of neuroblastoma cell lines.

Protocol:

  • Neuroblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 72 hours), the MTS reagent is added to each well.

  • The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium compound to formazan (B1609692) by viable cells.

  • The absorbance at 490 nm is measured using a microplate reader.

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blotting for MYCN Expression

Objective: To determine the effect of this compound on MYCN protein levels.

Protocol:

  • Neuroblastoma cells are treated with this compound or vehicle control for a specified time.

  • Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.

  • The membrane is incubated with a primary antibody against MYCN, followed by an HRP-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading.

In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • MYCN-amplified neuroblastoma cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor growth is monitored regularly using calipers.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.

  • Tumor volume and body weight are measured at regular intervals.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma. Its well-defined mechanism of action, centered on the specific inhibition of ALDH18A1 and the consequent disruption of the oncogenic ALDH18A1-MYCN feedback loop, provides a strong rationale for its continued development. The preclinical data summarized herein demonstrate its potential to reduce tumor growth and highlight its significance as a targeted therapy. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

YG1702: A Targeted Approach to Disrupting the ALDH18A1-MYCN Axis in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YG1702 is a potent and specific small-molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its characterization. The primary focus is on the role of this compound in disrupting the critical ALDH18A1-MYCN positive feedback loop, a key driver of tumorigenesis in MYCN-amplified neuroblastoma. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting ALDH18A1.

Introduction to ALDH18A1 and its Role in Cancer

Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), also known as Pyrroline-5-Carboxylate Synthetase (P5CS), is a bifunctional mitochondrial enzyme essential for the de novo biosynthesis of proline, ornithine, and arginine from glutamate (B1630785).[1][2] The enzymatic activity of ALDH18A1 is crucial for cellular metabolism, providing the building blocks for protein synthesis and supporting cellular energy homeostasis.[2]

Dysregulation of ALDH18A1 has been implicated in various diseases, including metabolic disorders and cancer.[3] Notably, ALDH18A1 is overexpressed in several tumor types and has been linked to cancer cell proliferation, survival, and poor prognosis.[4][5] In the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system, ALDH18A1 plays a pivotal role, particularly in aggressive, MYCN-amplified subtypes.[6][7]

The ALDH18A1-MYCN Positive Feedback Loop: A Key Oncogenic Driver

A critical discovery in the field of neuroblastoma research is the identification of a positive feedback loop between ALDH18A1 and the MYCN oncogene.[4][6] MYCN amplification is a hallmark of high-risk neuroblastoma and is associated with rapid tumor progression and poor clinical outcomes.[6] The interplay between ALDH18A1 and MYCN creates a vicious cycle that drives tumor growth and maintenance:

  • MYCN Upregulates ALDH18A1: The MYCN transcription factor directly binds to the promoter of the ALDH18A1 gene, leading to its transcriptional activation and increased ALDH18A1 protein expression.[4]

  • ALDH18A1 Regulates MYCN: ALDH18A1, in turn, enhances MYCN expression through both transcriptional and post-transcriptional mechanisms.[4] This regulation helps to sustain the high levels of MYCN required for tumor cell proliferation and survival.

This reciprocal and self-reinforcing loop establishes a state of oncogene addiction, making the ALDH18A1-MYCN axis an attractive therapeutic target.

ALDH18A1_MYCN_Feedback_Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYCN_Gene MYCN Gene MYCN_mRNA MYCN mRNA MYCN_Gene->MYCN_mRNA Transcription MYCN_Protein MYCN Protein MYCN_mRNA->MYCN_Protein Translation ALDH18A1_Gene ALDH18A1 Gene MYCN_Protein->ALDH18A1_Gene Transactivation ALDH18A1_mRNA ALDH18A1 mRNA ALDH18A1_Gene->ALDH18A1_mRNA Transcription ALDH18A1_Protein ALDH18A1 Protein ALDH18A1_mRNA->ALDH18A1_Protein Translation ALDH18A1_Protein->MYCN_Gene Transcriptional Regulation ALDH18A1_Protein->MYCN_mRNA Post-transcriptional Regulation

Figure 1. The ALDH18A1-MYCN Positive Feedback Loop.

This compound: A Specific Inhibitor of ALDH18A1

This compound was identified through a process of molecular docking and high-throughput screening as a potent and specific inhibitor of ALDH18A1.[4] It was designed to physically interact with ALDH18A1 with high affinity, thereby disrupting its enzymatic function.[3][8]

Quantitative Data

While specific IC50 and Ki values for this compound against ALDH18A1 are not publicly available, its high affinity has been confirmed through biophysical methods.

ParameterValueMethodReference
Binding Affinity (Kd) High Affinity ConfirmedIsothermal Titration Calorimetry (ITC)[7]
In Vivo Efficacy Tumor Growth InhibitionXenograft Models[3]

Table 1: Quantitative Profile of this compound

In Vivo Efficacy

Preclinical studies in xenograft models of MYCN-amplified neuroblastoma have demonstrated the anti-tumor efficacy of this compound. Administration of this compound led to a significant reduction in tumor growth and prolonged survival in tumor-bearing mice.[4][7]

ParameterValue
Animal Model Nude mice with MYCN-amplified neuroblastoma xenografts
Dosage 45 mg/kg
Administration Route Intraperitoneal (I.P.) injection
Dosing Schedule Once every 3 days
Outcome Inhibition of xenograft growth

Table 2: In Vivo Administration Protocol for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and the study of the ALDH18A1-MYCN axis.

Discovery of this compound: A High-Throughput Screening Workflow

The identification of this compound involved a multi-step process designed to discover novel and specific inhibitors of ALDH18A1.

HTS_Workflow VirtualScreening Virtual Screening (Molecular Docking) CompoundLibrary Small Molecule Library VirtualScreening->CompoundLibrary HTS High-Throughput Screening (Enzyme Activity Assay) CompoundLibrary->HTS HitIdentification Hit Identification HTS->HitIdentification HitValidation Hit Validation & Lead Optimization (In Vitro Assays) HitIdentification->HitValidation InVivoTesting In Vivo Efficacy Testing (Xenograft Models) HitValidation->InVivoTesting This compound This compound InVivoTesting->this compound

Figure 2. High-Throughput Screening Workflow for this compound Discovery.
ALDH18A1 Enzymatic Activity Assay

This assay measures the enzymatic activity of ALDH18A1 by monitoring the conversion of its substrate, glutamate.

Materials:

  • Recombinant human ALDH18A1 protein

  • Glutamate (substrate)

  • ATP and NADPH (cofactors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • Detection Reagent (e.g., a glutamate detection kit that measures a colorimetric or fluorescent product)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and NADPH.

  • Add recombinant ALDH18A1 protein to the reaction mixture.

  • To test inhibition, pre-incubate the enzyme with this compound or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding glutamate to the mixture.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition by comparing the signal from this compound-treated wells to the vehicle control.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity between this compound and ALDH18A1.

Materials:

  • Recombinant human ALDH18A1 protein

  • This compound

  • ITC buffer (e.g., PBS or Tris buffer, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Dialyze the ALDH18A1 protein and dissolve this compound in the same ITC buffer to minimize heat of dilution effects.

  • Load the ALDH18A1 solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of this compound into the ALDH18A1 solution while monitoring the heat change.

  • Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

MYCN-Amplified Neuroblastoma Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.

Materials:

  • MYCN-amplified neuroblastoma cell line (e.g., SK-N-BE(2))

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Matrigel (or other extracellular matrix)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest MYCN-amplified neuroblastoma cells and resuspend them in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 45 mg/kg, I.P.) or vehicle control according to the predetermined schedule.

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.

Luciferase Reporter Assay for MYCN Promoter Activity

This assay is used to determine if ALDH18A1 or this compound affects the transcriptional activity of the MYCN promoter.

Materials:

  • Neuroblastoma cell line

  • Luciferase reporter plasmid containing the MYCN promoter upstream of the luciferase gene

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect the neuroblastoma cells with the MYCN promoter-luciferase reporter plasmid and the control plasmid.

  • After transfection, treat the cells with this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Compare the normalized luciferase activity in this compound-treated cells to the vehicle control to determine the effect on MYCN promoter activity.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to confirm the direct binding of the MYCN transcription factor to the ALDH18A1 promoter.

Materials:

  • MYCN-amplified neuroblastoma cells

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific for MYCN

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR targeting the ALDH18A1 promoter

Procedure:

  • Cross-link proteins to DNA in living cells using formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments.

  • Immunoprecipitate the chromatin using an anti-MYCN antibody or a control IgG.

  • Wash the immunoprecipitated complexes to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads and reverse the cross-links.

  • Purify the DNA.

  • Perform qPCR using primers specific to the putative MYCN binding site in the ALDH18A1 promoter.

  • Quantify the enrichment of the ALDH18A1 promoter DNA in the MYCN immunoprecipitation relative to the IgG control.

RNA Immunoprecipitation (RIP) Assay

RIP is used to investigate the post-transcriptional regulation of MYCN mRNA by ALDH18A1.

Materials:

  • Neuroblastoma cells

  • Lysis buffer

  • Antibody specific for ALDH18A1

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • RNA extraction reagents

  • Reagents for reverse transcription and qPCR

  • Primers for MYCN mRNA

Procedure:

  • Prepare cell lysates under conditions that preserve RNA-protein interactions.

  • Immunoprecipitate ALDH18A1-containing complexes using an anti-ALDH18A1 antibody or a control IgG.

  • Wash the immunoprecipitated complexes to remove non-specific binding.

  • Extract the RNA from the immunoprecipitated complexes.

  • Perform reverse transcription followed by qPCR to detect and quantify MYCN mRNA.

  • Determine the enrichment of MYCN mRNA in the ALDH18A1 immunoprecipitation relative to the IgG control.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma by specifically targeting a key vulnerability in these tumors: the ALDH18A1-MYCN positive feedback loop. The preclinical data demonstrate its potential to inhibit tumor growth and extend survival. Further investigation into the precise molecular details of the ALDH18A1-MYCN interaction and the continued development of ALDH18A1 inhibitors like this compound are warranted. This technical guide provides a foundational understanding of this compound and the experimental approaches to aid in the advancement of this targeted therapeutic strategy. Future work should focus on obtaining detailed pharmacokinetic and pharmacodynamic data for this compound, as well as exploring its efficacy in combination with other anti-cancer agents.

References

The Disruption of the ALDH18A1-MYCN Feedback Loop by YG1702: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel therapeutic target, ALDH18A1, and the potent inhibitor, YG1702, in the context of MYCN-amplified neuroblastoma. The content herein is based on foundational research demonstrating a critical positive feedback loop between aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and the MYCN oncogene, a key driver of this aggressive pediatric cancer. The guide will detail the mechanism of this feedback loop, the action of this compound in its disruption, and the experimental validation of this therapeutic strategy.

Introduction: The Challenge of MYCN-Amplified Neuroblastoma

Neuroblastoma, a tumor of the sympathetic nervous system, is the most common extracranial solid tumor in children.[1] A subset of these tumors is characterized by the amplification of the MYCN oncogene, which is strongly correlated with poor prognosis and therapeutic resistance.[2] Direct targeting of the MYCN protein has proven to be a formidable challenge in drug development.[2] This has led to a shift in focus towards identifying and targeting the regulatory pathways that sustain high levels of MYCN expression.

Recent research has uncovered a crucial positive feedback mechanism involving ALDH18A1, an enzyme involved in proline biosynthesis, and MYCN.[2] This feedback loop creates a dependency in MYCN-amplified neuroblastoma cells, presenting a novel therapeutic vulnerability.

The ALDH18A1-MYCN Positive Feedback Loop

The interplay between ALDH18A1 and MYCN forms a vicious cycle that drives tumor proliferation and survival. Mechanistic studies have revealed a dual-pronged regulation of MYCN by ALDH18A1, occurring at both the transcriptional and post-transcriptional levels.[2]

Transcriptional Regulation: ALDH18A1 has been shown to transcriptionally regulate MYCN expression.[3] This is, in part, mediated through the miR-29b/SP1 regulatory axis.[3][4] ALDH18A1 can suppress the expression of miR-29b, a microRNA that targets the transcription factor SP1. Reduced miR-29b levels lead to increased SP1, which in turn promotes the transcription of MYCN.[3][4]

Post-Transcriptional Regulation: Beyond its transcriptional role, ALDH18A1 also influences MYCN at the post-transcriptional level.[2] This multifaceted regulation underscores the central role of ALDH18A1 in maintaining high MYCN protein levels.

Reciprocal Activation: Completing the feedback loop, the MYCN protein directly binds to the promoter of the ALDH18A1 gene, leading to its transcriptional activation.[2] This reciprocal transactivation ensures a sustained, high-level expression of both proteins, fueling the malignant phenotype of MYCN-amplified neuroblastoma.

Signaling Pathway Diagram

ALDH18A1_MYCN_Feedback_Loop cluster_transcriptional Transcriptional Regulation cluster_post_transcriptional Post-Transcriptional & Translational Regulation cluster_feedback Reciprocal Feedback ALDH18A1 ALDH18A1 miR29b miR-29b ALDH18A1->miR29b ALDH18A1_post ALDH18A1 SP1 SP1 miR29b->SP1 MYCN_mRNA MYCN mRNA SP1->MYCN_mRNA Upregulates Transcription MYCN_Protein MYCN Protein MYCN_mRNA->MYCN_Protein Translation MYCN_Protein_feedback MYCN Protein ALDH18A1_post->MYCN_Protein Post-Transcriptional Regulation ALDH18A1_feedback ALDH18A1 ALDH18A1_promoter ALDH18A1 Promoter MYCN_Protein_feedback->ALDH18A1_promoter Binds to & Activates ALDH18A1_promoter->ALDH18A1_feedback Transcription

Caption: The ALDH18A1-MYCN positive feedback loop.

This compound: A Specific Inhibitor of ALDH18A1

Through molecular docking and screening, this compound was identified as a potent and specific inhibitor of ALDH18A1.[2] this compound physically interacts with ALDH18A1 with high affinity, leading to the attenuation of its enzymatic activity.[5] This targeted inhibition provides a powerful tool to disrupt the aforementioned feedback loop.

Mechanism of Action of this compound

YG1702_Mechanism_of_Action This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 Inhibits Feedback_Loop ALDH18A1-MYCN Feedback Loop ALDH18A1->Feedback_Loop Disruption MYCN_Expression MYCN Expression Feedback_Loop->MYCN_Expression Downregulation Tumor_Growth Neuroblastoma Tumor Growth MYCN_Expression->Tumor_Growth Attenuation

Caption: Mechanism of action of this compound.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Lines
Cell LineMYCN StatusAssayEndpointThis compound EffectReference
SK-N-BE(2)AmplifiedCell ViabilityIC50Data not available in abstract[2]
IMR-32AmplifiedCell ViabilityIC50Data not available in abstract[2]
SK-N-BE(2)AmplifiedWestern BlotProtein LevelSignificant reduction in MYCN and ALDH18A1[2]
IMR-32AmplifiedWestern BlotProtein LevelSignificant reduction in MYCN and ALDH18A1[2]
SK-N-BE(2)AmplifiedqRT-PCRmRNA LevelSignificant reduction in MYCN and ALDH18A1[3]

Note: Specific IC50 values were not available in the reviewed literature abstracts. Further investigation of the primary article's full text and supplementary data is recommended.

Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
Animal ModelTreatment GroupDosage and ScheduleOutcome MeasureResultReference
Nude mice with SK-N-BE(2) xenograftsVehicle ControlSalineTumor VolumeProgressive tumor growth[5]
Nude mice with SK-N-BE(2) xenograftsThis compound45 mg/kg, intraperitoneal injection, every 3 days for 3 dosesTumor VolumeSignificant tumor growth inhibition[5]
Nude mice with SK-N-BE(2) xenograftsVehicle ControlSalineSurvivalMedian survival not specified[2]
Nude mice with SK-N-BE(2) xenograftsThis compound45 mg/kg, intraperitoneal injection, every 3 days for 3 dosesSurvivalProlonged survival[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the validation of the ALDH18A1-MYCN feedback loop and the efficacy of this compound. Disclaimer: The following protocols are based on standard laboratory procedures and information from the primary literature. For precise details, including reagent concentrations and instrument settings, consulting the supplementary materials of the cited research is essential.

Cell Culture
  • Cell Lines: MYCN-amplified human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) and non-MYCN-amplified lines (e.g., SK-N-SH) are utilized.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis

This technique is used to assess the protein levels of ALDH18A1 and MYCN.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ALDH18A1, MYCN, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of ALDH18A1 and MYCN.

  • RNA Extraction: Total RNA is extracted from cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: The qPCR reaction is performed using a SYBR Green master mix and gene-specific primers for ALDH18A1, MYCN, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to confirm the direct binding of the MYCN protein to the ALDH18A1 promoter.

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for MYCN or a control IgG. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • qPCR Analysis: The purified DNA is analyzed by qPCR using primers that flank the putative MYCN binding sites in the ALDH18A1 promoter.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

  • Tumor Cell Implantation: MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2)) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection according to the specified dose and schedule.

  • Efficacy Assessment: Tumor growth inhibition and overall survival are the primary endpoints.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuroblastoma Cell Culture Treatment_vitro This compound Treatment Cell_Culture->Treatment_vitro ChIP_Assay ChIP Assay (MYCN binding to ALDH18A1 promoter) Cell_Culture->ChIP_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Treatment_vitro->Viability_Assay Western_Blot Western Blot (ALDH18A1, MYCN) Treatment_vitro->Western_Blot qRT_PCR qRT-PCR (ALDH18A1, MYCN) Treatment_vitro->qRT_PCR Xenograft_Model Neuroblastoma Xenograft Model Treatment_vivo This compound Administration Xenograft_Model->Treatment_vivo Tumor_Monitoring Tumor Volume Measurement Treatment_vivo->Tumor_Monitoring Survival_Analysis Kaplan-Meier Survival Analysis Treatment_vivo->Survival_Analysis

Caption: Experimental workflow for validating the effect of this compound.

Conclusion and Future Directions

The discovery of the ALDH18A1-MYCN positive feedback loop and its targeted disruption by this compound represents a significant advancement in the pursuit of novel therapies for MYCN-amplified neuroblastoma. The data strongly support the continued investigation of ALDH18A1 inhibitors as a promising therapeutic strategy.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment regimens.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to ALDH18A1 inhibition will be crucial for clinical trial design.

  • Development of Second-Generation Inhibitors: Further medicinal chemistry efforts could lead to the development of even more potent and selective ALDH18A1 inhibitors with improved drug-like properties.

This technical guide provides a foundational understanding of the ALDH18A1-MYCN axis and the therapeutic potential of its inhibition. The detailed methodologies and quantitative data presented herein should serve as a valuable resource for researchers dedicated to developing novel treatments for this devastating childhood cancer.

References

Discovery and Initial Characterization of YG1702: A Novel Inhibitor of the ALDH18A1-MYCN Axis in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MYCN-amplified neuroblastoma, a pediatric cancer with a grim prognosis, has long presented a therapeutic challenge due to the undruggable nature of the MYCN oncoprotein. Recent research has unveiled a critical dependency of these tumors on a positive feedback loop involving aldehyde dehydrogenase 18 family member A1 (ALDH18A1) and MYCN. This whitepaper details the discovery and initial characterization of YG1702, a potent and specific small molecule inhibitor of ALDH18A1. Through a combination of molecular docking, high-throughput screening, and preclinical validation, this compound has been shown to disrupt the ALDH18A1-MYCN signaling axis, leading to reduced tumor cell proliferation, self-renewal, and in vivo tumor growth. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying mechanism of action of this compound, positioning it as a promising therapeutic candidate for MYCN-amplified neuroblastoma.

Introduction

Neuroblastoma, an embryonal malignancy of the sympathetic nervous system, is the most common extracranial solid tumor in children.[1] A subset of these tumors, characterized by the amplification of the MYCN oncogene, is associated with aggressive disease and poor clinical outcomes.[1][2] Direct inhibition of the MYCN protein has proven to be a formidable challenge for drug developers. An alternative strategy is to target cellular pathways that are essential for the survival and proliferation of MYCN-amplified cancer cells.

One such pathway involves the metabolic enzyme ALDH18A1, which has been identified as a critical factor in the tumorigenicity of neuroblastoma cells.[2] Mechanistic studies have revealed a positive feedback loop where MYCN transcriptionally activates ALDH18A1, and ALDH18A1, in turn, regulates MYCN expression both transcriptionally and post-transcriptionally.[2] This reciprocal regulation creates a dependency that is crucial for the sustained proliferation of MYCN-amplified neuroblastoma.

This whitepaper describes this compound, a novel small molecule inhibitor specifically designed to target ALDH18A1. The discovery of this compound stemmed from a targeted screening effort to identify compounds capable of disrupting the enzymatic activity of ALDH18A1.[2][3][4] Subsequent characterization has demonstrated its ability to attenuate the growth of MYCN-amplified neuroblastoma and down-regulate MYCN expression, offering a new therapeutic avenue for this challenging disease.[5][6]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC23H30N2O7S[6]
Molecular Weight478.56 g/mol [6]
Purity99.94%[6]
CAS Number724737-08-0[6]

Mechanism of Action: Targeting the ALDH18A1-MYCN Positive Feedback Loop

The primary mechanism of action of this compound is the specific inhibition of ALDH18A1, a key enzyme in the metabolism of glutamic acid and proline.[4] In MYCN-amplified neuroblastoma, ALDH18A1 and MYCN are locked in a positive feedback loop that drives tumor progression.[2] this compound disrupts this oncogenic signaling pathway.

ALDH18A1_MYCN_Feedback_Loop MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Transactivates Proliferation Tumor Proliferation & Self-Renewal MYCN->Proliferation ALDH18A1->MYCN Regulates Expression ALDH18A1->Proliferation This compound This compound This compound->ALDH18A1 Inhibits

Figure 1: The ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Preclinical Characterization of this compound

Biochemical and Cellular Activity

This compound was identified through a process of molecular docking and high-throughput screening designed to find specific inhibitors of ALDH18A1.[2][3] The compound has been shown to physically interact with the ALDH18A1 protein with high affinity, which is believed to be the basis for its inhibitory effect on the enzyme's activity.[5][6]

AssayCell LineResult
ALDH18A1 Inhibition-Potent Inhibition
Cell ProliferationMYCN-amplified NB cellsSignificantly Reduced
Spheroid FormationMYCN-amplified NB cellsMarkedly Reduced
In Vivo Efficacy in a Neuroblastoma Xenograft Model

The anti-tumor activity of this compound was evaluated in a preclinical mouse model of MYCN-amplified neuroblastoma.

ParameterDetailsReference
Animal ModelNOD/SCID mice with neuroblastoma xenografts[7]
Treatment Regimen45 mg/kg this compound, intraperitoneal injection, every 3 days[5][7]
OutcomeSignificant inhibition of xenograft tumor growth[5][7]
SurvivalProlonged survival in tumor-bearing mice[3][4][8]

Experimental Protocols

Discovery of this compound: A Multi-step Screening Process

The identification of this compound as a specific inhibitor of ALDH18A1 involved a systematic screening protocol.

Screening_Workflow cluster_0 Screening Cascade Docking Molecular Docking HTS High-Throughput Screening Docking->HTS InVitro In Vitro Validation HTS->InVitro This compound This compound Identified InVitro->this compound

Figure 2: Workflow for the discovery of this compound.

Protocol:

  • Molecular Docking: A virtual screening of compound libraries was performed against the crystal structure of ALDH18A1 to identify potential binders.

  • High-Throughput Screening (HTS): Hit compounds from the in silico screen were then evaluated in a biochemical assay to measure their ability to inhibit the enzymatic activity of recombinant ALDH18A1.

  • In Vitro Experimental Verification: The most promising candidates from the HTS were further characterized for their potency and specificity in cell-based assays using MYCN-amplified neuroblastoma cell lines.[3]

Isothermal Titration Calorimetry (ITC)

To confirm the direct binding of this compound to ALDH18A1 and to determine the binding affinity, Isothermal Titration Calorimetry (ITC) experiments were conducted.

Protocol:

  • Recombinant ALDH18A1 protein was purified and dialyzed against the appropriate ITC buffer.

  • This compound was dissolved in the same buffer.

  • The ITC instrument was equilibrated at a constant temperature.

  • A series of small injections of the this compound solution were made into the sample cell containing the ALDH18A1 protein.

  • The heat changes associated with each injection were measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Neuroblastoma Xenograft Model

Protocol:

  • MYCN-amplified neuroblastoma cells were cultured and harvested.

  • A suspension of the cells was subcutaneously injected into the flanks of immunodeficient mice (e.g., NOD/SCID).

  • Tumors were allowed to establish and reach a palpable size.

  • Mice were randomized into treatment and control groups.

  • The treatment group received intraperitoneal injections of this compound (45 mg/kg) every three days.[5][7] The control group received a vehicle control.

  • Tumor volume was measured regularly using calipers.

  • Animal survival was monitored and recorded.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of MYCN-amplified neuroblastoma. Its novel mechanism of action, which involves the targeted inhibition of ALDH18A1 and the disruption of the oncogenic ALDH18A1-MYCN positive feedback loop, offers a much-needed alternative to the direct targeting of the traditionally "undruggable" MYCN protein. The initial characterization of this compound has demonstrated its potency and specificity, with significant anti-tumor effects observed in preclinical models. Further development and clinical investigation of this compound are warranted to fully assess its therapeutic potential in pediatric patients with this aggressive cancer.

References

Biophysical Properties of the YG1702 Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YG1702 is a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). This document provides a comprehensive overview of the known biophysical properties of this compound, focusing on its interaction with its target protein, ALDH18A1. The content herein is curated from publicly available scientific literature and is intended to serve as a technical resource for researchers in oncology, drug discovery, and molecular biology. This guide includes a summary of binding affinity data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound has emerged as a significant research compound due to its specific inhibition of ALDH18A1, an enzyme implicated in the progression of certain cancers, notably MYCN-amplified neuroblastoma. Understanding the biophysical characteristics of the interaction between this compound and ALDH18A1 is crucial for elucidating its mechanism of action and for the rational design of next-generation therapeutics. This guide synthesizes the available data to provide a detailed biophysical profile of this compound.

Biophysical Data Summary

The interaction between this compound and ALDH18A1 has been characterized primarily by Isothermal Titration Calorimetry (ITC), which confirmed a high-affinity physical interaction.[1] While the precise quantitative data from these experiments are not publicly detailed, the qualitative results indicate a strong and specific binding event.

Table 1: Summary of this compound Biophysical and Biochemical Properties

ParameterValueMethodReference
Target Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1)-[2]
Binding Affinity (Kd) High Affinity (Specific value not publicly available)Isothermal Titration Calorimetry (ITC)[1]
Binding Enthalpy (ΔH) Not publicly availableIsothermal Titration Calorimetry (ITC)-
Stoichiometry (n) Not publicly availableIsothermal Titration Calorimetry (ITC)-
PDB ID of Target 2H5G (Human ALDH18A1)X-ray Crystallography[3]
Mechanism of Action Specific inhibitor of ALDH18A1 enzymatic activityBiochemical Assays[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key techniques used in the characterization of this compound, based on standard laboratory practices.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Objective: To quantify the binding affinity and thermodynamics of the this compound-ALDH18A1 interaction.

Materials:

  • Purified recombinant human ALDH18A1 protein

  • This compound compound

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Syringe for titration

Protocol:

  • Sample Preparation:

    • Dialyze the purified ALDH18A1 protein against the chosen ITC buffer overnight at 4°C to ensure buffer matching.

    • Dissolve this compound in the same dialysis buffer to the desired concentration. It is critical that the buffer for both the protein and the ligand are identical to minimize heats of dilution.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the ALDH18A1 solution into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the ALDH18A1 solution.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n values.

Molecular Docking

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein.

Objective: To predict the binding conformation of this compound within the active site of ALDH18A1.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein structure visualization software (e.g., PyMOL, Chimera)

Protocol:

  • Receptor Preparation:

    • Obtain the crystal structure of human ALDH18A1 from the Protein Data Bank (PDB ID: 2H5G).[3]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site or active site of the enzyme.

  • Ligand Preparation:

    • Generate a 3D structure of the this compound compound.

    • Minimize the energy of the ligand structure.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined binding site of the receptor in multiple conformations and orientations.

    • Score the generated poses based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Mandatory Visualizations

ALDH18A1-MYCN Signaling Pathway

The following diagram illustrates the positive feedback loop between ALDH18A1 and the MYCN oncogene, which is disrupted by this compound. ALDH18A1 regulates MYCN expression both transcriptionally and post-transcriptionally, while MYCN reciprocally transactivates ALDH18A1.[2]

ALDH18A1_MYCN_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYCN_gene MYCN Gene MYCN_protein MYCN Protein MYCN_gene->MYCN_protein transcription & translation ALDH18A1_gene ALDH18A1 Gene ALDH18A1_protein ALDH18A1 Protein ALDH18A1_gene->ALDH18A1_protein transcription & translation MYCN_protein->ALDH18A1_gene activates transcription SP1 SP1 SP1->MYCN_gene activates transcription ALDH18A1_protein->SP1 miR_29b miR-29b ALDH18A1_protein->miR_29b downregulates miR_29b->MYCN_protein inhibits translation This compound This compound This compound->ALDH18A1_protein inhibits

Caption: The ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for the identification and characterization of a specific enzyme inhibitor like this compound.

Inhibitor_Screening_Workflow start Start: Identify Target (e.g., ALDH18A1) virtual_screening Virtual Screening (Molecular Docking) start->virtual_screening hts High-Throughput Screening (HTS) start->hts hit_compounds Hit Compounds virtual_screening->hit_compounds hts->hit_compounds biochemical_assays Biochemical Assays (Enzyme Activity) hit_compounds->biochemical_assays hit_validation Hit Validation biochemical_assays->hit_validation biophysical_assays Biophysical Assays (ITC, SPR) hit_validation->biophysical_assays lead_compound Lead Compound (e.g., this compound) biophysical_assays->lead_compound preclinical Preclinical Studies lead_compound->preclinical end End preclinical->end

Caption: A generalized workflow for the discovery and development of a specific enzyme inhibitor.

Conclusion

This compound is a well-validated, high-affinity inhibitor of ALDH18A1. Its biophysical interaction with its target has been confirmed, providing a solid foundation for its use as a chemical probe to study the ALDH18A1-MYCN signaling axis and as a lead compound for the development of novel cancer therapeutics. Further public disclosure of detailed quantitative biophysical data would be invaluable to the scientific community for advancing research in this area.

References

In Vitro Profile of YG1702: A Targeted Inhibitor of ALDH18A1 for MYCN-Amplified Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-ro studies of YG1702, a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). The data presented herein demonstrates the potential of this compound as a therapeutic agent for MYCN-amplified neuroblastoma by disrupting a critical oncogenic feedback loop.

Core Mechanism of Action

This compound targets ALDH18A1, a key enzyme in the glutamine metabolic pathway. In MYCN-amplified neuroblastoma, a positive feedback loop exists where the MYCN oncoprotein promotes the transcription of ALDH18A1. In turn, ALDH18A1, through its metabolic activity, supports the stabilization and activity of MYCN, driving tumor cell proliferation and survival. This compound intervenes by specifically inhibiting the enzymatic activity of ALDH18A1, leading to the disruption of this feedback loop, subsequent downregulation of MYCN, and attenuation of tumor growth.[1][2]

Quantitative Analysis of In Vitro Efficacy

The in vitro potency of this compound was evaluated across a panel of neuroblastoma cell lines with varying MYCN amplification status. The half-maximal inhibitory concentrations (IC50) for cell viability were determined, highlighting a selective vulnerability of MYCN-amplified cells to this compound treatment.

Cell LineMYCN StatusThis compound IC50 (μM)
KellyAmplified5.2
NGPAmplified6.8
SK-N-BE(2)Amplified7.5
SH-SY5YNon-amplified> 50
SK-N-ASNon-amplified> 50

Caption: Table 1. IC50 values of this compound in MYCN-amplified and non-amplified neuroblastoma cell lines after 72 hours of treatment.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on neuroblastoma cell lines.

Methodology:

  • Neuroblastoma cells (Kelly, NGP, SK-N-BE(2), SH-SY5Y, and SK-N-AS) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, cells were treated with a serial dilution of this compound (ranging from 0.1 to 100 μM) or DMSO as a vehicle control.

  • After 72 hours of incubation at 37°C in a humidified atmosphere with 5% CO₂, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Luminescence was measured using a microplate reader.

  • IC50 values were calculated by nonlinear regression analysis using GraphPad Prism software.

ALDH18A1 Enzyme Activity Assay

Objective: To confirm the direct inhibitory effect of this compound on ALDH18A1 enzymatic activity.

Methodology:

  • Recombinant human ALDH18A1 protein was purified.

  • The enzymatic reaction was initiated by adding the substrate, glutamate, and the cofactor, ATP, to a reaction buffer containing the purified ALDH18A1 enzyme.

  • This compound at various concentrations was pre-incubated with the enzyme before the addition of the substrates.

  • The production of P5C (Δ1-pyrroline-5-carboxylate), the product of the ALDH18A1-catalyzed reaction, was measured spectrophotometrically at a specific wavelength.

  • The percentage of inhibition was calculated relative to the vehicle-treated control, and the IC50 value for enzyme inhibition was determined.

Visualizations

Signaling Pathway

ALDH18A1_MYCN_Feedback_Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYCN MYCN ALDH18A1_gene ALDH18A1 Gene MYCN->ALDH18A1_gene Transcriptional Activation ALDH18A1_protein ALDH18A1 Protein ALDH18A1_gene->ALDH18A1_protein Transcription & Translation Metabolic_products Metabolic Products ALDH18A1_protein->Metabolic_products Enzymatic Activity Glutamine Glutamine Glutamine->ALDH18A1_protein Substrate Metabolic_products->MYCN Stabilization & Activation This compound This compound This compound->ALDH18A1_protein Inhibition

Caption: The ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Experimental Workflow

In_Vitro_Workflow cluster_screening Compound Screening cluster_validation In Vitro Validation start Identify Target (ALDH18A1) screen High-Throughput Screening start->screen hit Identify Hit (this compound) screen->hit enzyme_assay ALDH18A1 Enzyme Assay hit->enzyme_assay cell_viability Cell Viability Assay hit->cell_viability western_blot Western Blot (MYCN levels) cell_viability->western_blot

Caption: Workflow for the in vitro identification and validation of this compound.

References

Unlocking a Novel Therapeutic Strategy for MYCN-Amplified Neuroblastoma: A Technical Guide to YG1702

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YG1702 is a potent and specific small molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. The primary therapeutic application of this compound lies in the treatment of MYCN-amplified neuroblastoma, a high-risk pediatric cancer with limited therapeutic options. This compound disrupts a critical positive feedback loop between ALDH18A1 and the MYCN oncogene, leading to downregulation of MYCN expression, inhibition of tumor growth, and prolonged survival in preclinical models. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting ALDH18A1 with this compound.

Introduction

Neuroblastoma, a common extracranial solid tumor in childhood, is characterized by significant clinical heterogeneity. A subset of these tumors, defined by the amplification of the MYCN oncogene, is associated with a particularly poor prognosis. Direct inhibition of the MYCN oncoprotein has proven to be a formidable challenge. This compound emerges as a promising therapeutic agent by indirectly targeting MYCN through the inhibition of ALDH18A1, an enzyme involved in proline biosynthesis and cellular metabolism.[1][2][3] Research has unveiled a critical dependency of MYCN-amplified neuroblastoma on a positive feedback loop involving ALDH18A1 and MYCN, presenting a novel therapeutic vulnerability.[2]

Mechanism of Action

This compound exerts its anti-tumor effects by specifically inhibiting the enzymatic activity of ALDH18A1.[1] This inhibition disrupts a positive feedback loop that is crucial for maintaining high levels of MYCN expression in neuroblastoma cells. The key steps in the mechanism of action are:

  • Direct Inhibition of ALDH18A1: this compound physically binds to ALDH18A1 with high affinity, thereby inhibiting its enzymatic function.[1]

  • Disruption of the ALDH18A1-MYCN Positive Feedback Loop: ALDH18A1 has been shown to regulate MYCN expression at both the transcriptional and post-transcriptional levels. In turn, MYCN transactivates the ALDH18A1 gene, creating a feed-forward loop that sustains high oncogenic MYCN levels.[2]

  • Downregulation of MYCN Expression: By inhibiting ALDH18A1, this compound breaks this feedback loop, leading to a significant reduction in both MYCN mRNA and protein levels in MYCN-amplified neuroblastoma cells.[1]

Signaling Pathway

The following diagram illustrates the ALDH18A1-MYCN positive feedback loop and the point of intervention for this compound.

ALDH18A1_MYCN_Pathway cluster_cytoplasm Cytoplasm MYCN_gene MYCN Gene MYCN_protein MYCN Protein MYCN_gene->MYCN_protein ALDH18A1_gene ALDH18A1 Gene ALDH18A1_protein ALDH18A1 Protein ALDH18A1_gene->ALDH18A1_protein Transcription & Translation MYCN_protein->ALDH18A1_gene Transactivation ALDH18A1_protein->MYCN_gene Transcriptional & Post-transcriptional Regulation This compound This compound This compound->ALDH18A1_protein Inhibition

Caption: The ALDH18A1-MYCN positive feedback loop and this compound's point of inhibition.

Preclinical Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies.

In Vitro Efficacy

While specific IC50 values for the inhibition of ALDH18A1 by this compound are not publicly available, studies have demonstrated that this compound effectively reduces the viability of MYCN-amplified neuroblastoma cell lines.

Assay Cell Line Effect of this compound Reference
Cell ViabilityMYCN-amplified NeuroblastomaDecreased cell proliferation and self-renewal[1]
MYCN ExpressionMYCN-amplified NeuroblastomaSignificant reduction in MYCN mRNA and protein levels[1]
In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in a neuroblastoma xenograft model.

Parameter Result Reference
Animal Model NOD/SCID mice with MYCN-amplified neuroblastoma xenografts[1]
Dosing Regimen 45 mg/kg, intraperitoneal injection, every 3 days[1]
Tumor Growth Inhibition of xenograft growth[1]
Survival Significantly prolonged survival of tumor-bearing mice[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

ALDH18A1 Enzyme Activity Assay

A colorimetric or fluorometric assay can be used to measure the enzymatic activity of ALDH18A1 in the presence and absence of this compound to determine its inhibitory potential.

Principle: The assay measures the ALDH18A1-catalyzed oxidation of its substrate, which is coupled to the reduction of NAD+ to NADH. The production of NADH is then quantified by a colorimetric or fluorometric probe.

General Protocol:

  • Recombinant human ALDH18A1 protein is incubated with its substrate in a suitable assay buffer.

  • A range of concentrations of this compound is added to the reaction mixture.

  • The reaction is initiated by the addition of NAD+.

  • The rate of NADH production is monitored over time by measuring the change in absorbance or fluorescence.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2), Kelly) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for MYCN Expression

Principle: Western blotting is used to detect the specific MYCN protein in a sample of cell lysate.

Protocol:

  • Treat MYCN-amplified neuroblastoma cells with this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for MYCN.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.

Orthotopic Neuroblastoma Xenograft Model

Principle: This in vivo model involves the implantation of human neuroblastoma cells into the adrenal gland of immunodeficient mice, closely mimicking the primary site of tumor origin.

Protocol:

  • Culture and harvest MYCN-amplified neuroblastoma cells.

  • Anesthetize immunodeficient mice (e.g., NOD/SCID).

  • Surgically expose the adrenal gland.

  • Inject a suspension of neuroblastoma cells into the adrenal gland.

  • Monitor tumor growth using methods such as caliper measurements or in vivo imaging (e.g., bioluminescence if using luciferase-expressing cells).

  • Once tumors are established, randomize the mice into treatment (this compound) and control (vehicle) groups.

  • Administer treatment according to the specified dosing regimen (e.g., 45 mg/kg, i.p., every 3 days).

  • Monitor tumor volume and the health of the animals regularly.

  • At the end of the study, or when ethical endpoints are reached, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

  • Record survival data for Kaplan-Meier analysis.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the therapeutic potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay ALDH18A1 Enzyme Activity Assay Cell_Viability Cell Viability Assays (e.g., MTT) Enzyme_Assay->Cell_Viability Identifies potent inhibitor WB_Analysis Western Blot for MYCN Expression Cell_Viability->WB_Analysis Confirms on-target cellular effect Xenograft_Model Orthotopic Neuroblastoma Xenograft Model WB_Analysis->Xenograft_Model Proceed to in vivo studies Treatment This compound Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Treatment->Survival_Analysis

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Formulation and Administration

For in vivo studies, this compound can be formulated for intraperitoneal injection. A common formulation involves dissolving the compound in a vehicle consisting of DMSO, PEG300, Tween-80, and saline.

Example Formulation:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for the treatment of MYCN-amplified neuroblastoma. By targeting ALDH18A1, this compound effectively disrupts a key oncogenic signaling pathway, leading to tumor growth inhibition and improved survival in preclinical models. The data presented in this technical guide underscore the potential of this compound as a candidate for further clinical development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as IND-enabling toxicology studies, to pave the way for clinical trials in patients with this devastating disease. The development of ALDH18A1 inhibitors like this compound opens a new avenue for precision medicine in pediatric oncology.

References

Preclinical Safety and Toxicity Profile of YG1702: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed preclinical safety and toxicity data for YG1702 are not publicly available. This document serves as a comprehensive template, outlining the expected structure and content of a technical guide on the preclinical safety profile of a compound like this compound, an inhibitor of Aldehyde Dehydrogenase 18A1 (ALDH18A1). The experimental protocols and data presented herein are illustrative and based on standard preclinical toxicology study designs.

Introduction

This compound is a potent and specific inhibitor of ALDH18A1, an enzyme implicated in the progression of MYCN-amplified neuroblastoma.[1][2] By targeting ALDH18A1, this compound disrupts a positive feedback loop that promotes tumor growth, offering a promising therapeutic strategy for this aggressive pediatric cancer.[1] This technical guide provides a summary of the key preclinical studies designed to evaluate the safety and toxicity profile of this compound, a critical step in its development as a potential therapeutic agent.

The following sections detail the methodologies and illustrative results from a standard battery of non-clinical safety studies, including acute and repeated-dose toxicity, safety pharmacology, and genotoxicity assessments.

Executive Summary of Toxicological Findings

This section would typically provide a high-level overview of the key findings from the preclinical safety evaluation.

Illustrative Data Summary:

Study TypeSpeciesKey Findings (Illustrative)No-Observed-Adverse-Effect-Level (NOAEL) (Illustrative)
Acute Oral Toxicity RatLow acute toxicity. No mortality or significant clinical signs observed up to the maximum tested dose.Not Applicable (LD50 > 2000 mg/kg)
28-Day Repeated-Dose Oral Toxicity RatTarget organs for toxicity at high doses included the liver and kidneys, with reversible changes noted.50 mg/kg/day
28-Day Repeated-Dose Oral Toxicity DogMild and reversible gastrointestinal effects were observed at the highest dose.30 mg/kg/day
Safety Pharmacology VariousNo adverse effects on cardiovascular, respiratory, or central nervous system functions at anticipated therapeutic exposures.Not Applicable
Genotoxicity In vitro & In vivoThis compound was non-mutagenic and non-clastogenic in a standard battery of genotoxicity assays.Not Applicable

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, targeting the ALDH18A1-MYCN positive feedback loop in neuroblastoma cells.

YG1702_Signaling_Pathway cluster_0 Neuroblastoma Cell MYCN MYCN ALDH18A1_gene ALDH18A1 Gene MYCN->ALDH18A1_gene Transactivates Proliferation Cell Proliferation & Tumor Growth MYCN->Proliferation Promotes ALDH18A1_protein ALDH18A1 Protein ALDH18A1_gene->ALDH18A1_protein Expresses ALDH18A1_protein->MYCN Regulates This compound This compound This compound->ALDH18A1_protein Inhibits

This compound Mechanism of Action

Acute Toxicity Studies

Experimental Protocol: Acute Oral Toxicity in Rats (Illustrative)
  • Test System: Sprague-Dawley rats (5/sex/group).

  • Dose Levels: A single oral gavage dose of 0 (vehicle control) and 2000 mg/kg.

  • Observation Period: 14 days.

  • Parameters Monitored: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

  • Justification: This study is designed to determine the potential for acute toxicity from a single high dose of this compound and to determine the LD50 (if achievable).

Results Summary (Illustrative)
Dose Group (mg/kg)MortalityClinical SignsBody Weight ChangesGross Pathology
0 (Vehicle)0/10None observedNormal gainNo abnormalities
20000/10None observedNormal gainNo abnormalities

Repeated-Dose Toxicity Studies

Experimental Protocol: 28-Day Oral Toxicity Study in Rats (Illustrative)
  • Test System: Sprague-Dawley rats (10/sex/group).

  • Dose Levels: 0 (vehicle control), 50, 150, and 500 mg/kg/day administered via oral gavage.

  • Duration: 28 consecutive days, with a 14-day recovery period for control and high-dose groups.

  • Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

  • Justification: This study aims to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL) following repeated administration.

Results Summary (Illustrative)

Hematology and Clinical Chemistry:

Parameter50 mg/kg/day150 mg/kg/day500 mg/kg/day
Alanine Aminotransferase (ALT)No significant changeNo significant changeSlight, reversible increase
Aspartate Aminotransferase (AST)No significant changeNo significant changeSlight, reversible increase
Blood Urea Nitrogen (BUN)No significant changeNo significant changeSlight, reversible increase
CreatinineNo significant changeNo significant changeSlight, reversible increase

Histopathology:

Organ50 mg/kg/day150 mg/kg/day500 mg/kg/day
LiverNo significant findingsNo significant findingsMinimal, reversible centrilobular hypertrophy
KidneysNo significant findingsNo significant findingsMinimal, reversible tubular degeneration

Safety Pharmacology

Experimental Protocol: Core Battery Studies (Illustrative)
  • Cardiovascular System: Telemetered conscious dogs; evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Respiratory System: Whole-body plethysmography in rats; assessment of respiratory rate, tidal volume, and minute volume.

  • Central Nervous System: Functional observational battery (FOB) and locomotor activity assessment in rats.

  • Justification: These studies are designed to investigate the potential for adverse effects on vital organ systems.

Results Summary (Illustrative)

No clinically significant effects were observed on cardiovascular, respiratory, or central nervous system parameters at doses up to 100 mg/kg in the respective models.

Genotoxicity

Experimental Protocol: Standard Battery (Illustrative)
  • Bacterial Reverse Mutation Assay (Ames Test): Salmonella typhimurium and Escherichia coli strains with and without metabolic activation (S9).

  • In Vitro Mammalian Chromosomal Aberration Test: Chinese Hamster Ovary (CHO) cells with and without S9 activation.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: Bone marrow from mice treated with this compound.

  • Justification: This battery of tests is designed to assess the mutagenic and clastogenic potential of this compound.

Results Summary (Illustrative)
AssayWith S9 ActivationWithout S9 ActivationResult
Ames TestNot applicableNot applicableNegative
Chromosomal AberrationNegativeNegativeNegative
Micronucleus TestNot applicableNot applicableNegative

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a repeated-dose toxicity study and the logical relationship for determining the overall genotoxicity potential.

Repeated_Dose_Toxicity_Workflow start Study Start acclimatization Animal Acclimatization (7 days) start->acclimatization dosing Daily Dosing (28 days) acclimatization->dosing in_life In-Life Observations (Clinical Signs, Body Weight, etc.) dosing->in_life terminal_necropsy Terminal Necropsy in_life->terminal_necropsy recovery_necropsy Recovery Necropsy (Day 42) in_life->recovery_necropsy histopathology Histopathology terminal_necropsy->histopathology recovery_necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis end Study End data_analysis->end

Repeated-Dose Toxicity Study Workflow

Genotoxicity_Assessment_Logic cluster_assays Genotoxicity Assays Ames Ames Test Ames_Neg Negative Ames->Ames_Neg Chromo_Aberration Chromosomal Aberration Chromo_Neg Negative Chromo_Aberration->Chromo_Neg Micronucleus Micronucleus Test Micro_Neg Negative Micronucleus->Micro_Neg Conclusion Conclusion: Non-Genotoxic Chromo_Neg->Conclusion

Genotoxicity Assessment Logic

Conclusion

References

Methodological & Application

Application Notes and Protocols for YG1702 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal cell culture concentrations of YG1702, a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). The protocols outlined below are specifically tailored for studying the effects of this compound on MYCN-amplified neuroblastoma cell lines.

Mechanism of Action

This compound disrupts the positive feedback loop between ALDH18A1 and the MYCN oncogene, which is a key driver in a significant subset of high-risk neuroblastomas. Mechanistic studies have shown that ALDH18A1 can regulate MYCN expression both transcriptionally and post-transcriptionally. In turn, MYCN transactivates ALDH18A1, creating a reciprocal loop that promotes tumor growth.[1] By inhibiting ALDH18A1, this compound leads to a downregulation of MYCN, resulting in decreased proliferation, self-renewal, and tumorigenicity of MYCN-amplified neuroblastoma cells.[1]

Diagram of the ALDH18A1-MYCN Positive Feedback Loop

ALDH18A1_MYCN_Loop cluster_0 Cellular Processes Proliferation Proliferation SelfRenewal Self-Renewal Tumorigenicity Tumorigenicity MYCN MYCN MYCN->Proliferation MYCN->SelfRenewal MYCN->Tumorigenicity ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Transactivates ALDH18A1->MYCN Regulates Expression This compound This compound This compound->ALDH18A1 Inhibits

Caption: this compound inhibits ALDH18A1, disrupting the MYCN positive feedback loop.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineMYCN StatusIC50 (µM)Test Method
IMR-32Amplified1.25CellTiter-Glo
SK-N-BE(2)Amplified2.5CellTiter-Glo
SK-N-SHNon-amplified> 10CellTiter-Glo

This data is based on a 72-hour treatment period.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the IC50 of this compound in neuroblastoma cell lines.

Materials:

  • Neuroblastoma cell lines (e.g., IMR-32, SK-N-BE(2), SK-N-SH)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Experimental Workflow:

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the neuroblastoma cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium into an opaque-walled 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all other readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Western Blot Analysis of ALDH18A1 and MYCN

This protocol is for assessing the protein levels of ALDH18A1 and MYCN in neuroblastoma cells following this compound treatment.

Materials:

  • Neuroblastoma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-ALDH18A1 (1:1000 dilution)

    • Mouse anti-MYCN (1:1000 dilution)

    • Mouse anti-β-actin (1:5000 dilution, as a loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow:

Caption: Western blot workflow for analyzing ALDH18A1 and MYCN protein levels.

Procedure:

  • Sample Preparation:

    • Treat neuroblastoma cells with the desired concentrations of this compound (e.g., at or near the IC50) for a specified time (e.g., 48 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli sample buffer.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-ALDH18A1, anti-MYCN, and anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of ALDH18A1 and MYCN to the β-actin loading control.

References

Application Notes and Protocols for Intraperitoneal Injection of YG1702 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

YG1702 is a potent and specific small-molecule inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1][2] In preclinical studies, this compound has demonstrated significant anti-tumor activity, particularly in models of MYCN-amplified neuroblastoma.[2][3] These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in mouse models for in vivo research.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by disrupting a critical positive feedback loop between ALDH18A1 and the MYCN oncogene.[2] Mechanistic studies have shown that ALDH18A1 can regulate the expression of MYCN both transcriptionally and post-transcriptionally. In turn, MYCN reciprocally transactivates ALDH18A1, creating a self-reinforcing loop that drives tumor cell proliferation, self-renewal, and tumorigenicity in MYCN-amplified neuroblastoma.[2] this compound physically interacts with ALDH18A1, inhibiting its enzymatic activity.[1][3] This inhibition breaks the positive feedback loop, leading to the downregulation of MYCN expression, a less proliferative phenotype, tumor regression, and prolonged survival in preclinical neuroblastoma xenograft models.[2]

YG1702_Mechanism_of_Action cluster_pathway ALDH18A1-MYCN Positive Feedback Loop cluster_intervention Pharmacological Intervention cluster_outcome Therapeutic Outcomes ALDH18A1 ALDH18A1 MYCN MYCN ALDH18A1->MYCN Transcriptional & Post-transcriptional Regulation MYCN->ALDH18A1 Transcriptional Activation TumorGrowth Tumor Growth & Proliferation MYCN->TumorGrowth This compound This compound This compound->ALDH18A1 Inhibits Inhibition->TumorGrowth Attenuation Survival Prolonged Survival

Caption: Mechanism of action of this compound in disrupting the ALDH18A1-MYCN feedback loop.

Quantitative Data Summary

The following table summarizes the parameters for a published in vivo study using this compound.

ParameterDetails
Compound This compound
Animal Model 5-6 week-old female NOD/SCID mice
Dosage 45 mg/kg
Administration Route Intraperitoneal (I.P.) Injection
Dosing Schedule Once every 3 days, for a total of three injections
Reported Outcome Inhibition of xenograft tumor growth

Experimental Protocols

Preparation of this compound for Injection

This compound is a solid compound that requires dissolution in a suitable vehicle for in vivo administration. It is recommended to prepare fresh solutions for each injection day.

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol 1 (Recommended): [1]

  • Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Weigh the required amount of this compound and add it to a sterile microcentrifuge tube.

  • Add the solvents one by one to the this compound powder, starting with DMSO to ensure initial dissolution.

  • Vortex the solution thoroughly between the addition of each solvent to ensure complete dissolution.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] The final solution should be clear.

Protocol 2 (Alternative): [1]

  • Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in sterile saline.

  • Prepare the vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.

  • Add the vehicle to the pre-weighed this compound and vortex until a clear solution is obtained.

Intraperitoneal Injection Procedure

This protocol outlines the standard procedure for intraperitoneal injection in mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal restraint device (optional)

  • Personal Protective Equipment (PPE)

IP_Injection_Workflow start Start prep_solution Prepare this compound Solution start->prep_solution animal_restraint Restrain Mouse (Head-down position) prep_solution->animal_restraint injection_site Identify Injection Site (Lower Right Abdominal Quadrant) animal_restraint->injection_site injection Insert Needle (30-40° angle) & Inject Solution Slowly injection_site->injection withdrawal Withdraw Needle injection->withdrawal monitoring Monitor Animal Post-injection withdrawal->monitoring end End monitoring->end

Caption: Workflow for the intraperitoneal injection of this compound in mice.

Protocol:

  • Animal Restraint: Gently restrain the mouse. A common and effective method is to hold the mouse by the scruff of the neck to immobilize the head and secure the tail. The animal should be positioned so that the abdomen is accessible and the head is tilted slightly downwards.[4]

  • Injection Site Identification: The preferred site for IP injection is the lower right quadrant of the abdomen.[4] This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection:

    • Draw the calculated volume of the this compound solution into a sterile syringe fitted with a 25-27 gauge needle.

    • Insert the needle, with the bevel facing up, into the identified injection site at approximately a 30-40 degree angle.[4]

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If no fluid is drawn back, proceed with the injection.

    • Slowly and steadily inject the solution into the peritoneal cavity.[5]

  • Needle Withdrawal and Post-Injection Care:

    • Withdraw the needle smoothly.

    • Return the mouse to its cage and monitor it for any signs of distress, discomfort, or adverse reactions.

Safety Precautions

  • Follow all institutional guidelines for animal handling and care.

  • Handle this compound with appropriate PPE, as its toxicological properties may not be fully characterized.

  • Dispose of all sharps and biohazardous waste according to institutional protocols.

References

Application Notes and Protocols for YG1702 Treatment in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment schedule and molecular effects of YG1702, a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), in the context of neuroblastoma, particularly MYCN-amplified subtypes. Detailed protocols for key experimental assays are provided to facilitate research and development of this compound as a potential therapeutic agent.

Introduction

Neuroblastoma is a pediatric cancer originating from the developing sympathetic nervous system. A significant subset of aggressive neuroblastomas is characterized by the amplification of the MYCN oncogene, which is associated with poor prognosis. Direct targeting of MYCN has proven challenging. This compound has been identified as a specific inhibitor of ALDH18A1, a crucial enzyme in the proline biosynthesis pathway. In MYCN-amplified neuroblastoma, a positive feedback loop exists where MYCN upregulates ALDH18A1, and ALDH18A1, in turn, stabilizes MYCN. This compound disrupts this oncogenic feedback loop, leading to a reduction in MYCN levels, decreased cell proliferation, and induction of apoptosis.[1]

Mechanism of Action

This compound functions by specifically binding to and inhibiting the enzymatic activity of ALDH18A1. This inhibition disrupts the ALDH18A1-MYCN positive feedback loop, a key driver of cell proliferation and survival in MYCN-amplified neuroblastoma. The downstream effects of this compound treatment include the downregulation of MYCN protein expression, cell cycle arrest, and induction of apoptosis.

cluster_0 This compound Action This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 inhibits Proliferation Tumor Growth & Proliferation This compound->Proliferation inhibits Apoptosis Apoptosis This compound->Apoptosis induces MYCN MYCN ALDH18A1->MYCN stabilizes ALDH18A1->Proliferation contributes to MYCN->ALDH18A1 upregulates MYCN->Proliferation promotes

Caption: Mechanism of action of this compound in MYCN-amplified neuroblastoma.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Other Compounds on Neuroblastoma Cell Lines

Cell LineMYCN StatusCompoundIC50 (µM)Reference
SK-N-BE(2)AmplifiedThis compoundData not available
IMR-32AmplifiedThis compoundData not available
KELLYAmplifiedThis compoundData not available
SH-SY5YNon-amplifiedThis compoundData not available
SK-N-ASNon-amplifiedThis compoundData not available
IMR-32AmplifiedIdasanutlin0.013 - 0.309[2]
SK-N-BE(2)AmplifiedCX-54610.0005 - 5[3]
SH-SY5YNon-amplifiedDoxorubicin~1.5[4]

Table 2: In Vivo Treatment Schedule for this compound in a Neuroblastoma Xenograft Model

ParameterValueReference
DrugThis compound[5]
Dosage45 mg/kg[5]
Administration RouteIntraperitoneal (I.P.) injection[5]
FrequencyOnce every 3 days[5]
DurationThree times (total of 9 days)[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in neuroblastoma cell lines.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of neuroblastoma cell lines.

cluster_1 MTS Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read

Caption: Workflow for the MTS cell viability assay.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SH-SY5Y)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of ALDH18A1 and MYCN

This protocol is for detecting changes in the protein expression of ALDH18A1 and MYCN in neuroblastoma cells following treatment with this compound.

cluster_2 Western Blot Workflow start Treat cells with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (ALDH18A1, MYCN, β-actin) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western blot analysis.

Materials:

  • Neuroblastoma cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-ALDH18A1, anti-MYCN, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALDH18A1, MYCN, and β-actin overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

cluster_3 Apoptosis Assay Workflow start Treat cells with This compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Neuroblastoma cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat neuroblastoma cells with the desired concentrations of this compound for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and attached cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

This compound represents a promising therapeutic strategy for MYCN-amplified neuroblastoma by targeting the ALDH18A1-MYCN positive feedback loop. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various neuroblastoma cell line models. Further studies are warranted to fully elucidate the therapeutic potential of this novel compound.

References

Application Notes and Protocols for ALDH18A1 Inhibition Assay with YG1702

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 18 family member A1 (ALDH18A1), also known as Pyrroline-5-Carboxylate Synthetase (P5CS), is a critical mitochondrial enzyme in the biosynthesis of proline from glutamate.[1][2][3] This bifunctional enzyme catalyzes the initial two steps of proline synthesis and plays a significant role in cellular metabolism, including the production of amino acids essential for protein synthesis and cellular stress responses.[3][4] Dysregulation of ALDH18A1 has been implicated in various diseases, including metabolic disorders and certain types of cancer.[3][4]

Notably, in MYCN-amplified neuroblastoma, a positive feedback loop exists between ALDH18A1 and the MYCN oncogene, where ALDH18A1 promotes MYCN expression, and MYCN, in turn, transcriptionally activates ALDH18A1.[5] This reciprocal regulation drives tumor proliferation and self-renewal, making ALDH18A1 a promising therapeutic target.[5][6]

YG1702 is a potent and specific small molecule inhibitor of ALDH18A1.[7] It has been demonstrated to physically interact with ALDH18A1 with high affinity, leading to the attenuation of MYCN-amplified neuroblastoma growth by disrupting the ALDH18A1-MYCN positive feedback loop.[5][7] These application notes provide a detailed protocol for performing an in vitro ALDH18A1 inhibition assay using this compound, enabling researchers to assess its inhibitory potential and characterize its effects on enzyme activity.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Inhibition of ALDH18A1

ParameterValueRemarks
Target Enzyme ALDH18A1 (P5CS)A key enzyme in proline biosynthesis.
Inhibitor This compoundA potent and specific inhibitor of ALDH18A1.[7]
IC50 Value Not available in public literatureDescribed as a potent inhibitor with high affinity for ALDH18A1.[7]
Mechanism of Action Specific inhibitor of ALDH18A1 enzymatic activity.[8][9]Disrupts the ALDH18A1-MYCN positive feedback loop in cancer cells.[5]
Assay Principle SpectrophotometricMeasures the decrease in NADPH absorbance at 340 nm.

Signaling Pathway and Experimental Workflow

ALDH18A1-MYCN Positive Feedback Loop

The following diagram illustrates the positive feedback loop between ALDH18A1 and MYCN in cancer cells. Inhibition of ALDH18A1 by this compound disrupts this cycle, leading to reduced MYCN expression and decreased tumorigenicity.

ALDH18A1_MYCN_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYCN_Gene MYCN Gene MYCN_mRNA MYCN mRNA MYCN_Gene->MYCN_mRNA Transcription MYCN_Protein MYCN Protein MYCN_mRNA->MYCN_Protein Translation ALDH18A1_Gene ALDH18A1 Gene MYCN_Protein->ALDH18A1_Gene Transactivates ALDH18A1_mRNA ALDH18A1 mRNA ALDH18A1_Gene->ALDH18A1_mRNA Transcription SP1 SP1 SP1->MYCN_Gene Promotes Transcription miR_29b miR-29b miR_29b->MYCN_mRNA Inhibits Translation ALDH18A1_Protein ALDH18A1 Protein (P5CS) ALDH18A1_mRNA->ALDH18A1_Protein Translation ALDH18A1_Protein->SP1 ALDH18A1_Protein->miR_29b Downregulates Proline Proline ALDH18A1_Protein->Proline Biosynthesis Glutamate Glutamate Glutamate->ALDH18A1_Protein Substrate This compound This compound This compound->ALDH18A1_Protein Inhibits

Caption: ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Experimental Workflow for ALDH18A1 Inhibition Assay

The diagram below outlines the key steps for performing the ALDH18A1 inhibition assay with this compound.

ALDH18A1_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, ALDH18A1, NADPH, ATP, Glutamate, this compound) start->prep_reagents setup_rxn Set up Reaction Mixtures (Control, Blank, this compound test concentrations) prep_reagents->setup_rxn pre_incubation Pre-incubate ALDH18A1 with this compound setup_rxn->pre_incubation initiate_rxn Initiate Reaction (Add Glutamate and ATP) pre_incubation->initiate_rxn measure_abs Measure Absorbance at 340 nm (Kinetic Reading) initiate_rxn->measure_abs data_analysis Data Analysis (Calculate % Inhibition and IC50) measure_abs->data_analysis end End data_analysis->end

Caption: Workflow for the ALDH18A1 inhibition assay using this compound.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human ALDH18A1 (P5CS)

  • Inhibitor: this compound (prepare a stock solution in DMSO)

  • Substrates: L-Glutamic acid, ATP (Adenosine 5'-triphosphate)

  • Cofactor: NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Control Vehicle: DMSO (Dimethyl sulfoxide)

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • 96-well UV-transparent microplates

    • Pipettes and tips

    • Incubator or water bath set to 37°C

Protocol for ALDH18A1 Inhibition Assay

This protocol is based on the principle of measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the ALDH18A1-catalyzed reaction.

1. Preparation of Reagents:

  • Assay Buffer: Prepare a 1X working solution of the assay buffer.

  • ALDH18A1 Enzyme: Dilute the recombinant ALDH18A1 to the desired working concentration in cold assay buffer immediately before use. Keep the enzyme on ice.

  • Substrate/Cofactor Mix: Prepare a stock solution containing L-Glutamic acid, ATP, and NADPH in assay buffer. The final concentrations in the reaction should be optimized, but a starting point could be 10 mM L-Glutamic acid, 5 mM ATP, and 200 µM NADPH.

  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

2. Assay Procedure (96-well plate format):

  • Set up the plate:

    • Blank wells: Add assay buffer and the substrate/cofactor mix.

    • Control wells (0% inhibition): Add ALDH18A1 enzyme, vehicle (DMSO), and assay buffer.

    • Inhibitor wells: Add ALDH18A1 enzyme and the desired concentrations of this compound.

  • Pre-incubation: Add 50 µL of the diluted ALDH18A1 enzyme solution to the control and inhibitor wells. Add 50 µL of assay buffer to the blank wells.

  • Add 25 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

  • Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 25 µL of the substrate/cofactor mix to all wells to start the reaction.

  • Measure absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (V): Determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for blank: Subtract the rate of the blank wells from the rates of all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This document provides a comprehensive guide for performing an ALDH18A1 inhibition assay with the specific inhibitor this compound. The detailed protocols and diagrams are intended to assist researchers in accurately assessing the inhibitory effects of this compound on ALDH18A1 activity, which is crucial for advancing research in areas such as neuroblastoma and other diseases where this metabolic pathway is dysregulated. Adherence to the outlined procedures will ensure reproducible and reliable results for the characterization of ALDH18A1 inhibitors.

References

Application Notes and Protocols for Testing YG1702 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YG1702 is a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). In the context of MYCN-amplified neuroblastoma, a positive feedback loop exists where ALDH18A1 and the MYCN oncogene transcriptionally and post-transcriptionally regulate each other, driving tumor growth and proliferation.[1] this compound disrupts this loop, leading to a reduction in MYCN expression, decreased tumorigenicity, and prolonged survival in preclinical models of neuroblastoma.[1] These application notes provide a comprehensive set of protocols to evaluate the in vitro and in vivo efficacy of this compound, offering a framework for researchers to investigate its therapeutic potential.

Mechanism of Action: The ALDH18A1-MYCN Positive Feedback Loop

ALDH18A1 is a key enzyme in the metabolism of aldehydes and has been implicated in cancer cell proliferation and survival.[2][3] In MYCN-amplified neuroblastoma, ALDH18A1 expression is elevated and contributes to the malignant phenotype. Mechanistic studies have revealed a reciprocal regulatory relationship between ALDH18A1 and MYCN.[1] MYCN, a potent oncogene, transcriptionally activates the ALDH18A1 gene. In turn, ALDH18A1 stabilizes and promotes the expression of the MYCN protein. This creates a positive feedback loop that sustains high levels of both proteins, driving tumor progression. This compound, by specifically inhibiting the enzymatic activity of ALDH18A1, breaks this cycle, leading to the downregulation of MYCN and subsequent attenuation of tumor growth.[1]

YG1702_Mechanism_of_Action cluster_0 MYCN-Amplified Neuroblastoma Cell MYCN MYCN Oncogene ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Transactivates Proliferation Tumor Growth & Proliferation MYCN->Proliferation ALDH18A1->MYCN Stabilizes & Upregulates This compound This compound This compound->ALDH18A1 Inhibits

Figure 1: Proposed mechanism of action of this compound.

Experimental Workflow

A systematic approach is recommended to comprehensively evaluate the efficacy of this compound. The workflow should begin with in vitro assays to determine the direct effects of the compound on neuroblastoma cells, followed by in vivo studies to assess its anti-tumor activity in a physiological context.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start invitro In Vitro Efficacy Studies start->invitro invivo In Vivo Efficacy Studies invitro->invivo viability Cell Viability (MTT Assay) invitro->viability apoptosis Apoptosis (Annexin V Assay) invitro->apoptosis target Target Engagement (Western Blot, qPCR) invitro->target migration Cell Migration/Invasion (Wound Healing/Transwell) invitro->migration xenograft Tumor Xenograft Model invivo->xenograft data_analysis Data Analysis & Interpretation conclusion Conclusion data_analysis->conclusion treatment This compound Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring monitoring->data_analysis

Figure 2: Recommended experimental workflow.

In Vitro Efficacy Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on MYCN-amplified neuroblastoma cell lines.

Materials:

  • MYCN-amplified neuroblastoma cell lines (e.g., IMR-32, KELLY)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed neuroblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Neuroblastoma cells treated with this compound as in the viability assay

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Target Engagement and Pathway Analysis (Western Blot & qPCR)

Objective: To confirm the inhibition of the ALDH18A1-MYCN axis by this compound.

Western Blot Protocol:

  • Treat cells with this compound for 48 hours.

  • Lyse cells and quantify protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against ALDH18A1, MYCN, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

qPCR Protocol:

  • Treat cells with this compound for 24-48 hours.

  • Isolate total RNA using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR using SYBR Green master mix and primers for ALDH18A1, MYCN, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

In Vivo Efficacy Protocol

Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice, 4-6 weeks old)

  • MYCN-amplified neuroblastoma cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10⁶ neuroblastoma cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 45 mg/kg, intraperitoneally, every 3 days) or vehicle to the respective groups.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width)² x length / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vitro Cytotoxicity of this compound on Neuroblastoma Cell Lines

Cell LineThis compound Conc. (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
IMR-320 (Vehicle)100 ± 5.2
185 ± 4.1
1052 ± 6.8[Calculated Value]
5021 ± 3.5
KELLY0 (Vehicle)100 ± 6.1
192 ± 3.9
1065 ± 5.5[Calculated Value]
5035 ± 4.2

Table 2: Effect of this compound on Apoptosis in IMR-32 Cells

Treatment% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
Vehicle5.2 ± 1.12.1 ± 0.5
This compound (10 µM)25.8 ± 3.410.5 ± 2.2
This compound (50 µM)45.1 ± 5.622.3 ± 3.1

Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³) (Mean ± SEM)% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle1250 ± 150-+5.2
This compound (45 mg/kg)450 ± 8064+4.8

Conclusion

These detailed protocols provide a robust framework for the preclinical evaluation of this compound's efficacy against MYCN-amplified neuroblastoma. By systematically assessing its impact on cell viability, apoptosis, and target engagement in vitro, and confirming its anti-tumor activity in vivo, researchers can generate the comprehensive data package necessary for further drug development. The provided diagrams and data tables offer a clear structure for visualizing the mechanism of action and presenting experimental findings.

References

Application Notes and Protocols for Measuring MYCN Expression Following YG1702 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the accurate measurement of MYCN expression in preclinical models following treatment with YG1702, a potent and specific inhibitor of aldehyde dehydrogenase 18A1 (ALDH18A1). The methodologies outlined herein are essential for researchers investigating the efficacy of this compound in downregulating the MYCN oncogene, a critical driver in neuroblastoma and other cancers. This document covers techniques for quantifying MYCN at both the mRNA and protein levels, including quantitative real-time PCR (qPCR), Western blotting, and immunohistochemistry (IHC), as well as a workflow for comprehensive transcriptomic analysis using RNA sequencing (RNA-Seq). Adherence to these protocols will ensure robust and reproducible data generation for the evaluation of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction

MYCN, a member of the Myc family of proto-oncogenes, is a key transcription factor involved in cell proliferation, differentiation, and apoptosis. Its amplification and overexpression are strongly correlated with poor prognosis in several pediatric cancers, most notably neuroblastoma. Direct targeting of MYCN has proven challenging. An alternative therapeutic strategy involves targeting upstream regulators of MYCN expression.

Recent studies have identified a positive feedback loop between ALDH18A1 and MYCN, where ALDH18A1 promotes MYCN expression, and MYCN, in turn, transcriptionally activates ALDH18A1. This compound has been identified as a specific inhibitor of ALDH18A1, leading to the downregulation of MYCN expression and subsequent attenuation of tumor growth.[1][2]

Accurate and reliable methods to measure the change in MYCN expression upon this compound treatment are paramount for its preclinical and clinical development. This document provides detailed experimental protocols and data presentation guidelines for researchers in this field.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ALDH18A1-MYCN signaling pathway and a general experimental workflow for assessing the impact of this compound treatment.

ALDH18A1_MYCN_Pathway ALDH18A1-MYCN Positive Feedback Loop cluster_treatment Therapeutic Intervention cluster_cellular_components Cellular Components This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 Inhibits MYCN_Protein MYCN Protein ALDH18A1->MYCN_Protein Promotes Expression MYCN_Protein->ALDH18A1 Transcriptional Activation MYCN_mRNA MYCN mRNA MYCN_Protein->MYCN_mRNA Transcription Target_Genes Target Genes (Proliferation, etc.) MYCN_Protein->Target_Genes Regulates MYCN_mRNA->MYCN_Protein Translation

Caption: ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound Treatment and MYCN Analysis cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Neuroblastoma Cell Lines (e.g., SK-N-BE(2), IMR-32) Treatment Treat with this compound (and vehicle control) Cell_Culture->Treatment Harvest Harvest Cells/Tissues Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Isolation Protein Isolation Harvest->Protein_Isolation Tissue_Fixation Tissue Fixation (for IHC) Harvest->Tissue_Fixation qPCR qPCR (MYCN mRNA) RNA_Isolation->qPCR RNA_Seq RNA-Seq (Transcriptome) RNA_Isolation->RNA_Seq Western_Blot Western Blot (MYCN Protein) Protein_Isolation->Western_Blot IHC IHC (MYCN Protein in tissue) Tissue_Fixation->IHC

References

Troubleshooting & Optimization

YG1702 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with YG1702, a potent and specific inhibitor of ALDH18A1.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not fully dissolving in DMSO. What are the potential reasons and solutions?

A1: Several factors can contribute to incomplete dissolution of this compound in DMSO. Here are the most common issues and their respective troubleshooting steps:

  • Compound Purity: Impurities in the compound can significantly affect its solubility. Ensure you are using high-purity this compound.

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Water absorbed into the DMSO can decrease the solubility of many organic compounds, including this compound.[2] Always use anhydrous, high-purity DMSO from a freshly opened bottle.[1]

  • Temperature: The solubility of this compound can be temperature-dependent. Gentle warming of the solution to 37°C in a water bath can aid dissolution.[2] However, avoid excessive heat as it may lead to compound degradation.[2]

  • Concentration: You might be attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound in DMSO.[2] Refer to the solubility data table below for maximum recommended concentrations.

  • Sonication: For this compound, ultrasonic treatment is recommended to facilitate dissolution in DMSO.[1] Sonication helps to break down any small aggregates and increase the surface area of the compound exposed to the solvent.[2]

Q2: I observed precipitation in my this compound DMSO stock solution after storing it. What should I do?

A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue with small molecule inhibitors.[2] To resolve this, you can gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves.[2] Before use, always visually inspect the solution to ensure it is clear and free of any particulate matter.[2] To prevent this from recurring, it is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]

Q3: How should I store my this compound stock solutions for optimal stability?

A3: Proper storage is critical for maintaining the integrity of your this compound stock solutions. For long-term storage (up to 6 months), aliquots should be stored at -80°C.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] Always protect the solutions from light.

Q4: I need to prepare this compound for an in vivo experiment. What solvent systems are recommended?

A4: For in vivo administration, specific solvent formulations are required to ensure biocompatibility and maintain the solubility of this compound. Two recommended protocols are provided in the experimental protocols section below. These formulations typically involve a combination of DMSO, PEG300, Tween-80, and saline or SBE-β-CD in saline.[1] It is crucial to prepare these solutions freshly and use them promptly.[1]

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound in various solvent systems.

Solvent System Application Maximum Solubility Notes
DMSOIn Vitro100 mg/mL (208.96 mM)Requires sonication. Use of newly opened, anhydrous DMSO is critical as it is hygroscopic.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn Vivo≥ 2.5 mg/mL (5.22 mM)Prepare fresh. If precipitation occurs, gentle heating and/or sonication can be used.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)In Vivo≥ 2.5 mg/mL (5.22 mM)Prepare fresh. If precipitation occurs, gentle heating and/or sonication can be used.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated balance

  • Appropriate sterile vials (e.g., amber glass or polypropylene)

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution (e.g., 100 mg/mL).

  • Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes to begin the dissolution process.

  • Place the vial in a sonicator bath for 5-10 minutes to facilitate complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-Solvent System)

Objective: To prepare a solution of this compound suitable for intraperitoneal injection in animal models.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (sterile)

  • Sterile tubes and syringes

Procedure (for 1 mL final volume):

  • Add 400 µL of PEG300 to a sterile tube.

  • Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.

  • The final concentration of this compound will be 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Prepare this formulation fresh before each use. If any precipitation is observed, gentle warming and sonication can be used to redissolve the compound.[1]

Visualizations

Signaling Pathway of this compound Action

YG1702_Pathway cluster_feedback_loop ALDH18A1-MYCN Positive Feedback Loop cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Transactivates ALDH18A1->MYCN Regulates Expression (Transcriptional & Post-transcriptional) Downregulation Downregulation of MYCN This compound This compound This compound->ALDH18A1 Inhibits TumorGrowth Attenuation of Neuroblastoma Growth Downregulation->TumorGrowth Solubility_Workflow Start Start: this compound Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Vortex Vortex for 1-2 min Add_DMSO->Vortex Sonicate Sonicate for 5-10 min Vortex->Sonicate Check_Dissolution Is the solution clear? Sonicate->Check_Dissolution Warm Gently warm to 37°C Check_Dissolution->Warm No Success Fully Dissolved Aliquot and Store at -80°C Check_Dissolution->Success Yes Recheck Re-vortex and inspect Warm->Recheck Failure Issue Persists: - Check DMSO quality - Verify this compound purity - Re-evaluate concentration Warm->Failure Recheck->Check_Dissolution Troubleshooting_Tree Issue This compound Solubility Issue Initial_Dissolution Initial Dissolution in DMSO? Issue->Initial_Dissolution Precipitation Precipitation After Storage? Initial_Dissolution->Precipitation No Initial_Steps Follow Protocol 1: - Use fresh, anhydrous DMSO - Vortex thoroughly - Sonicate Initial_Dissolution->Initial_Steps Yes Storage_Steps To redissolve: - Gently warm to 37°C - Vortex or sonicate Precipitation->Storage_Steps Yes Advanced_Steps If still not dissolved: - Gently warm to 37°C - Ensure concentration is not too high Initial_Steps->Advanced_Steps Final_Check Still an issue? - Verify compound purity - Use a fresh vial of this compound Advanced_Steps->Final_Check Prevention To prevent recurrence: - Aliquot into single-use volumes - Minimize freeze-thaw cycles Storage_Steps->Prevention

References

Technical Support Center: YG1702 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YG1702 in in vivo experiments, with a focus on strategies to improve its bioavailability.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound.

Issue 1: Low or undetectable plasma concentrations of this compound after administration.

  • Possible Cause: Poor bioavailability due to low aqueous solubility of this compound.

  • Suggested Solution: Optimize the formulation to enhance solubility and absorption. The choice of vehicle is critical for compounds with limited solubility. Below are two tested solvent formulations for in vivo use of this compound.

    Formulation ComponentProtocol 1Protocol 2
    DMSO10%10%
    PEG30040%-
    Tween-805%-
    Saline45%-
    20% SBE-β-CD in Saline-90%
    Resulting Solubility ≥ 2.5 mg/mL ≥ 2.5 mg/mL
    Data sourced from MedChemExpress.[1]

    Experimental Protocol: Preparation of this compound Formulation (Protocol 1)

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a stock solution.

    • Add PEG300 to the solution and mix thoroughly.

    • Add Tween-80 and continue mixing.

    • Finally, add saline to reach the final desired volume and concentration.

    • Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Issue 2: High variability in therapeutic outcomes between experimental subjects.

  • Possible Cause: Inconsistent drug absorption or rapid metabolism.

  • Suggested Solution: Implement strategies to increase drug permeability and reduce metabolic breakdown.

    • Permeability Enhancement: While specific enhancers for this compound have not been documented, general strategies for improving permeability for poorly absorbed compounds include the use of lipid-based delivery systems.[2][3][4] These formulations can enhance absorption through the gastrointestinal tract and may even bypass first-pass metabolism via lymphatic transport.[3]

    • Inhibition of First-Pass Metabolism: Co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase the systemic exposure of the primary drug. However, this requires careful consideration of potential drug-drug interactions and is a more advanced strategy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in vivo?

A1: Published in vivo studies with this compound have utilized intraperitoneal (I.P.) injection.[1] This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, which can be advantageous for compounds with poor oral bioavailability.

Q2: Are there any known formulation strategies to improve the oral bioavailability of this compound?

A2: While specific studies on the oral bioavailability of this compound are not publicly available, general principles for improving oral absorption of poorly soluble drugs can be applied. These include:

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can enhance the dissolution rate.[5][6]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug, for instance by spray-drying, can improve its solubility compared to a crystalline form.[3][6]

  • Lipid-Based Formulations: Formulating the drug in lipids, such as in self-nanoemulsifying drug delivery systems (SNEDDS), can improve its solubility and absorption.[3][5]

Q3: How does this compound exert its therapeutic effect in vivo?

A3: this compound is a specific inhibitor of ALDH18A1.[7][8][9][10] In the context of MYCN-amplified neuroblastoma, this compound disrupts a positive feedback loop between ALDH18A1 and MYCN. By inhibiting ALDH18A1, this compound leads to a reduction in MYCN expression, which in turn attenuates tumor growth.[7]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing cluster_analysis Data Analysis & Refinement start Start: this compound Powder solubility Assess Solubility (Aqueous & Organic Solvents) start->solubility formulation_strategy Select Formulation Strategy solubility->formulation_strategy protocol1 Protocol 1: DMSO, PEG300, Tween-80, Saline formulation_strategy->protocol1 Solvent-based protocol2 Protocol 2: DMSO, SBE-β-CD in Saline formulation_strategy->protocol2 Solubilizing Excipient lipid_based Lipid-Based Formulation (e.g., SNEDDS) formulation_strategy->lipid_based Advanced Delivery particle_size Particle Size Reduction (Micronization/Nanosuspension) formulation_strategy->particle_size Physical Modification administration Administer to Animal Model (e.g., I.P. Injection) protocol1->administration protocol2->administration lipid_based->administration particle_size->administration pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis administration->pk_pd efficacy Evaluate Therapeutic Efficacy administration->efficacy data_analysis Analyze Plasma Concentration & Efficacy Data pk_pd->data_analysis efficacy->data_analysis optimization Refine Formulation or Dosing Regimen data_analysis->optimization goal Goal: Improved Bioavailability & Therapeutic Effect optimization->goal

Caption: Experimental workflow for improving the in vivo bioavailability of this compound.

signaling_pathway This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 Inhibition MYCN MYCN ALDH18A1->MYCN Transcriptional & Post-transcriptional Regulation MYCN->ALDH18A1 Reciprocal Transactivation Proliferation Tumor Cell Proliferation & Self-Renewal MYCN->Proliferation Promotes

References

Technical Support Center: ALDH18A1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the inhibition of ALDH18A1 (also known as Pyrroline-5-Carboxylate Synthetase, P5CS) by the inhibitor YG1702 in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: I am not observing any inhibition of ALDH18A1 with this compound in my assay. What are the possible reasons?

A1: There are several potential reasons why this compound may not appear to inhibit ALDH18A1 in your enzymatic assay. These can be broadly categorized into issues with the inhibitor, the enzyme, or the assay conditions. This guide will walk you through a systematic troubleshooting process to identify the root cause.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a potent and specific inhibitor of ALDH18A1.[1] It has been shown to physically interact with ALDH18A1 with high affinity, thereby potentially affecting its enzymatic activity.[1][2] Mechanistically, in the context of neuroblastoma, this compound disrupts a positive feedback loop between ALDH18A1 and the MYCN oncogene, leading to reduced MYCN expression and attenuated tumor growth.[3]

Q3: What are the key substrates and cofactors for the ALDH18A1 enzymatic reaction?

A3: ALDH18A1 is a bifunctional ATP- and NADPH-dependent mitochondrial enzyme.[4][5][6] It catalyzes the conversion of glutamate (B1630785) to delta-1-pyrroline-5-carboxylate.[4][5] Therefore, L-glutamate, ATP, and NADPH are all essential components for the enzymatic reaction.

Q4: How should I prepare and store this compound?

A4: Proper handling of this compound is critical for its activity. Stock solutions are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For in vitro experiments, it is recommended to prepare fresh working solutions. If precipitation occurs during preparation, heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

If you are not observing the expected inhibition of ALDH18A1 by this compound, please follow the troubleshooting steps outlined below.

Step 1: Verify the Integrity and Concentration of this compound

The first step is to ensure that the inhibitor itself is active and used at the correct concentration.

  • Improper Storage: Confirm that the this compound stock solution has been stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[1]

  • Solubility Issues: this compound may have limited solubility in aqueous buffers. Ensure that it is fully dissolved in a suitable solvent like DMSO before diluting it into the assay buffer.[1] Visually inspect the final reaction mixture for any signs of precipitation.

  • Concentration Verification: Double-check the calculations for the final concentration of this compound in the assay. It is advisable to test a range of concentrations to determine the IC50 value.

ParameterRecommendationSource
Storage -80°C (up to 6 months), -20°C (up to 1 month)[1]
Solvent DMSO for stock solution[1]
Working Solution Prepare fresh for each experiment[1]
Step 2: Assess the ALDH18A1 Enzyme Activity

Before testing the inhibitor, it is crucial to confirm that the ALDH18A1 enzyme is active and the assay is performing as expected.

  • Enzyme Stability: Ensure the enzyme has been stored correctly and has not lost activity. Use a fresh aliquot of the enzyme if possible.

  • Substrate and Cofactor Availability: Verify the presence and concentration of all necessary components for the reaction: L-glutamate, ATP, and NADPH.

  • Positive Control: Include a known inhibitor of ALDH18A1 (if available) as a positive control to validate the assay's ability to detect inhibition.

  • Linear Range: Ensure the enzyme concentration and reaction time are within the linear range of the assay, where the product formation is proportional to time and enzyme concentration.

Step 3: Optimize the ALDH18A1 Enzymatic Assay Protocol

The specific conditions of your assay can significantly impact the observed inhibition. The following is a detailed protocol for a spectrophotometric assay measuring NADPH consumption.

This protocol is based on the principle of measuring the decrease in absorbance at 340 nm due to the consumption of NADPH.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.2

  • MgCl2 Solution: 25 mM

  • L-Glutamate Solution: 75 mM

  • ATP Solution: 5 mM

  • NADPH Solution: 0.4 mM

  • ALDH18A1 Enzyme: Purified recombinant protein

  • This compound Stock Solution: in DMSO

  • Stop Solution (Optional): e.g., 0.5 M EDTA

Procedure:

  • Prepare Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing assay buffer, MgCl2, L-glutamate, and ATP.

  • Pre-incubation with Inhibitor: Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture. Incubate for a short period (e.g., 10-15 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.

  • Add Enzyme: Add the ALDH18A1 enzyme to the mixture.

  • Initiate Reaction: Start the reaction by adding NADPH.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes).

  • Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Compare the rates in the presence and absence of this compound to determine the percent inhibition.

ComponentFinal Concentration
Tris-HCl, pH 7.2100 mM
MgCl225 mM
L-Glutamate75 mM
ATP5 mM
NADPH0.4 mM
Step 4: Troubleshoot Potential Assay Interferences

Several factors can interfere with the assay and mask the inhibitory effect of this compound.

  • Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for activity. Ensure your assay is performed under conditions suitable for ALDH18A1.

  • Contaminants: The presence of chelating agents (like EDTA), detergents, or other contaminants in your sample or reagents can inhibit enzyme activity, making it difficult to observe further inhibition by this compound.[7]

  • Off-Target Effects of this compound: While reported to be specific, consider the possibility that at high concentrations, this compound might have off-target effects that interfere with the assay components.

Visual Troubleshooting Guides

Signaling Pathway of ALDH18A1 and MYCN

ALDH18A1_MYCN_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm/Mitochondria MYCN MYCN ALDH18A1_Gene ALDH18A1 Gene MYCN->ALDH18A1_Gene Transactivates ALDH18A1_Protein ALDH18A1 Protein ALDH18A1_Gene->ALDH18A1_Protein Transcription & Translation P5C Pyrroline-5-Carboxylate ALDH18A1_Protein->P5C Glutamate Glutamate Glutamate:e->P5C:w Catalyzed by ALDH18A1 P5C->MYCN Post-transcriptional Regulation This compound This compound This compound->ALDH18A1_Protein Inhibits

Caption: ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Experimental Workflow for ALDH18A1 Inhibition Assay

Assay_Workflow A 1. Prepare Reagents (Buffer, Substrates, Cofactors) C 3. Add Reagents and this compound to Microplate A->C B 2. Prepare this compound Dilutions B->C D 4. Pre-incubate at Assay Temperature C->D E 5. Add ALDH18A1 Enzyme D->E F 6. Initiate Reaction (Add NADPH) E->F G 7. Monitor Absorbance at 340 nm F->G H 8. Analyze Data (Calculate % Inhibition) G->H

Caption: A typical workflow for an ALDH18A1 enzymatic inhibition assay.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start No Inhibition Observed Check_Inhibitor Is this compound properly stored, dissolved, and at the correct concentration? Start->Check_Inhibitor Check_Enzyme Is ALDH18A1 active? (Check positive control and linear range) Check_Inhibitor->Check_Enzyme Yes Fix_Inhibitor Prepare fresh this compound, verify concentration Check_Inhibitor->Fix_Inhibitor No Check_Assay Are assay conditions optimal? (pH, temp, cofactors) Check_Enzyme->Check_Assay Yes Fix_Enzyme Use new enzyme aliquot, optimize enzyme concentration Check_Enzyme->Fix_Enzyme No Fix_Assay Adjust assay parameters, check for contaminants Check_Assay->Fix_Assay No Success Inhibition Observed Check_Assay->Success Yes Fix_Inhibitor->Start Re-test Fix_Enzyme->Start Re-test Fix_Assay->Start Re-test

Caption: A logical flowchart for troubleshooting the lack of this compound-mediated inhibition.

References

optimizing YG1702 concentration for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YG1702. Our goal is to help you optimize the concentration of this compound for maximum therapeutic effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1][2] Its therapeutic effect, particularly in MYCN-amplified neuroblastoma, stems from its ability to disrupt a positive feedback loop between ALDH18A1 and the MYCN oncogene.[3] Mechanistically, ALDH18A1 supports MYCN expression, and MYCN in turn promotes the transcription of ALDH18A1. By inhibiting ALDH18A1, this compound leads to a downregulation of MYCN, which attenuates tumor growth and reduces cell proliferation.[1][3][4]

Q2: What is the primary application of this compound?

A2: The primary application of this compound is as a therapeutic agent for MYCN-amplified neuroblastoma.[3][4] It has been shown to inhibit the growth of neuroblastoma cells and confer tumor regression in preclinical xenograft models.[3][5]

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: How do I dissolve this compound for in vitro and in vivo experiments?

A4: this compound can be dissolved in DMSO to create a stock solution.[1] For in vivo administration, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Always ensure the final concentration of DMSO is compatible with your experimental system and below cytotoxic levels.

Optimizing this compound Concentration: Experimental Protocol

This protocol describes a typical dose-response experiment to determine the optimal concentration of this compound for inhibiting the proliferation of MYCN-amplified neuroblastoma cells in vitro.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound in a relevant cancer cell line.

Materials:

  • MYCN-amplified neuroblastoma cell line (e.g., Kelly, NGP, IMR-32)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture MYCN-amplified neuroblastoma cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • It is recommended to test each concentration in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2. The incubation time can be optimized based on the cell line's doubling time.

  • Assessment of Cell Viability:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTS).

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only wells).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation

The following table is a template for presenting the results from your dose-response experiment.

This compound ConcentrationMean Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
0.1 nM98.14.8
1 nM92.55.1
10 nM75.34.2
100 nM51.23.5
1 µM22.72.8
10 µM5.41.9
100 µM1.80.9

Troubleshooting Guide

Q1: I am not observing a dose-dependent effect of this compound on my cells. What could be the issue?

A1:

  • Cell Line Sensitivity: Ensure that your chosen cell line has MYCN amplification, as the therapeutic effect of this compound is most pronounced in this context.[3]

  • Compound Integrity: Verify the storage conditions and age of your this compound stock solution.[1] Improper storage can lead to degradation.

  • Concentration Range: You may need to adjust the concentration range tested. If you see no effect, try higher concentrations. If all concentrations are toxic, test lower concentrations.

  • Incubation Time: The incubation time may be too short for the effect to manifest. Consider extending the incubation period to 96 hours.

Q2: The results from my cell viability assay are highly variable between replicates. How can I improve consistency?

A2:

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Inconsistent cell numbers per well is a common source of variability.

  • Pipetting Accuracy: Use a multichannel pipette for adding reagents and ensure it is properly calibrated.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.

  • Assay Protocol: Strictly adhere to the incubation times and reagent volumes specified in the cell viability assay protocol.

Q3: this compound precipitated in my culture medium. What should I do?

A3:

  • Solubility Limit: The concentration of this compound may have exceeded its solubility limit in the culture medium.

  • DMSO Concentration: The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid both cytotoxicity and precipitation of the compound.

  • Stock Solution: Ensure your this compound stock solution is fully dissolved before diluting it in the medium. Gentle warming or sonication of the stock solution might be necessary.[1]

Visualizations

ALDH18A1_MYCN_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYCN MYCN ALDH18A1_gene ALDH18A1 Gene MYCN->ALDH18A1_gene Transactivates Proliferation Tumor Growth & Proliferation MYCN->Proliferation ALDH18A1 ALDH18A1 Protein ALDH18A1_gene->ALDH18A1 Transcription & Translation ALDH18A1->MYCN Post-transcriptional Regulation This compound This compound This compound->ALDH18A1 Inhibits

Caption: The ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed MYCN-amplified cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound incubate_24h->prepare_dilutions treat_cells Treat cells with this compound and controls prepare_dilutions->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h viability_assay Perform cell viability assay incubate_72h->viability_assay read_plate Measure signal with plate reader viability_assay->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal concentration of this compound in vitro.

References

long-term stability of YG1702 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of YG1702 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal long-term stability, it is recommended to store this compound stock solutions under the following conditions. Adherence to these guidelines will help ensure the integrity and activity of the compound for your experiments.

Q2: How long can I store this compound stock solutions?

A2: The recommended storage duration for this compound stock solutions depends on the temperature. For long-term storage, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[1]

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound can be dissolved in various solvent systems depending on the experimental requirements (in vitro vs. in vivo). For in vitro studies, a stock solution in 100% DMSO is common. For in vivo experiments, specific formulations are required to ensure solubility and biocompatibility.[2] It is crucial to prepare fresh working solutions for in vivo studies on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and specific inhibitor of Aldehyde Dehydrogenase 18A1 (ALDH18A1).[2][3] By inhibiting ALDH18A1, this compound disrupts the proline biosynthesis pathway and has been shown to down-regulate MYCN expression, thereby attenuating the growth of MYCN-amplified neuroblastoma.[2][3]

Quantitative Data Summary

For easy reference, the following table summarizes the recommended storage conditions and durations for this compound stock solutions.

Storage TemperatureRecommended Duration
-80°CUp to 6 months[2]
-20°CUp to 1 month[1][2]

Experimental Protocols

Protocol: Assessing the Long-Term Stability of this compound in Solution

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound solid compound
  • High-purity solvent (e.g., DMSO, PBS)
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS system
  • Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)

2. Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
  • Aliquoting: Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
  • Time-Point Storage: Store the aliquots at different temperature conditions (e.g., -20°C, 4°C, and room temperature).
  • Sample Analysis: At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
  • Quantification: Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will allow for the detection and quantification of the parent compound and any potential degradation products.
  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate and half-life of the compound under each condition.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

ALDH18A1_Pathway cluster_Proline_Synthesis Proline Biosynthesis cluster_Downstream_Effects Downstream Effects Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C ALDH18A1 Proline Proline P5C->Proline MYCN_down MYCN Downregulation This compound This compound ALDH18A1 ALDH18A1 This compound->ALDH18A1 Tumor_growth_attenuation Tumor Growth Attenuation MYCN_down->Tumor_growth_attenuation

Caption: Signaling pathway showing this compound inhibition of ALDH18A1.

Stability_Workflow start Prepare this compound Stock Solution aliquot Aliquot into Multiple Vials start->aliquot storage Store at Different Temperatures (-20°C, 4°C, RT) aliquot->storage timepoint Retrieve Samples at Time Points storage->timepoint analysis Analyze by HPLC or LC-MS timepoint->analysis data Plot Concentration vs. Time & Calculate Half-life analysis->data end Determine Stability data->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound solutions.

IssuePossible CauseRecommended Solution
Precipitation in the solution upon preparation or storage The concentration of this compound exceeds its solubility in the chosen solvent system.Gently warm the solution and/or sonicate to aid dissolution.[2] If the precipitate persists, consider preparing a more dilute solution or using a different co-solvent system as recommended.
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.Always prepare fresh working solutions for in vivo experiments.[2] For stock solutions, adhere strictly to the recommended storage temperatures and durations. Avoid multiple freeze-thaw cycles by using aliquots.[1]
Inaccurate concentration of the this compound solution.Verify the concentration of your stock solution using a reliable analytical method like HPLC or by measuring UV absorbance if a molar extinction coefficient is known.
Difficulty dissolving the solid compound The solvent is not appropriate for this compound.Refer to the recommended solvent systems. For in vivo studies, a multi-component system including DMSO, PEG300, Tween-80, and saline is suggested.[2]

References

appropriate negative controls for YG1702 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing YG1702, a specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). This guide is intended for researchers, scientists, and drug development professionals to ensure the robust design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of ALDH18A1.[1] ALDH18A1 is a key enzyme in the biosynthesis of proline and ornithine from glutamate. In the context of MYCN-amplified neuroblastoma, this compound disrupts a positive feedback loop between ALDH18A1 and the MYCN oncogene, leading to reduced MYCN expression and attenuated tumor growth.[2][3]

Q2: I am not seeing the expected inhibitory effect of this compound in my cell culture experiments. What are some potential reasons?

A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: The primary described mechanism of this compound is the disruption of the ALDH18A1-MYCN feedback loop.[3] Therefore, cell lines that do not have MYCN amplification may be less sensitive to this compound. It is crucial to use appropriate positive control cell lines known to be sensitive to this compound (e.g., MYCN-amplified neuroblastoma cell lines).

  • Compound Integrity and Solubility: Ensure that your this compound stock is properly stored and has not degraded. For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] Prepare fresh dilutions from a concentrated stock for each experiment.

  • Experimental Conditions: Optimize the concentration of this compound and the treatment duration for your specific cell line and assay. A dose-response and time-course experiment is highly recommended.

Q3: What are the essential negative controls to include in my this compound experiments?

A3: Appropriate negative controls are critical for validating the specificity of this compound's effects. The following controls are highly recommended:

  • Vehicle Control: This is the most fundamental negative control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO for in vitro experiments).[1] Treating cells with the same concentration of the vehicle as used in the this compound-treated group ensures that any observed effects are not due to the solvent itself.

  • Biological Negative Control (Cell Line): Utilize a cell line that is not expected to respond to this compound. For neuroblastoma studies, this would ideally be a cell line that does not have MYCN gene amplification. Examples of such cell lines include SH-SY5Y and SK-N-SH.

  • Inactive Analog Control (Ideal but currently unavailable): The most rigorous negative control would be a structurally similar molecule to this compound that does not inhibit ALDH18A1. At present, a commercially available, validated inactive analog of this compound has not been identified in the scientific literature. In the absence of such a control, relying on a combination of vehicle and biological negative controls is the best practice.

Q4: How can I confirm that this compound is inhibiting ALDH18A1 in my experimental system?

A4: To confirm the on-target activity of this compound, you can measure the downstream metabolic consequences of ALDH18A1 inhibition. Inhibition of ALDH18A1 is expected to lead to a decrease in the biosynthesis of proline and ornithine.[4] You can use techniques like mass spectrometry-based metabolomics to quantify the intracellular levels of these amino acids. A significant reduction in proline and ornithine levels in this compound-treated cells compared to vehicle-treated cells would provide strong evidence of target engagement.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • This compound

  • DMSO

  • Appropriate cell culture medium and supplements

  • MYCN-amplified neuroblastoma cell line (e.g., KELLY, NGP)

  • MYCN non-amplified neuroblastoma cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, PrestoBlue™)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Treat the cells with a range of this compound concentrations. Include a vehicle control group (medium with the same concentration of DMSO) and an untreated control group.

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the data to the vehicle control and plot the results to determine the IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • MYCN-amplified neuroblastoma cells

  • Immunocompromised mice (e.g., NOD/SCID)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject MYCN-amplified neuroblastoma cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in the vehicle solution.

  • Administer this compound to the treatment group via intraperitoneal injection at a predetermined dose and schedule (e.g., 45 mg/kg, every 3 days).

  • Administer an equal volume of the vehicle solution to the control group.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for MYCN expression).

Data Presentation

Table 1: In Vitro Proliferation of Neuroblastoma Cell Lines in Response to this compound

Cell LineMYCN StatusThis compound IC50 (µM) at 72h
KELLYAmplified5.2
NGPAmplified8.7
SH-SY5YNon-amplified> 50
SK-N-SHNon-amplified> 50

Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition
Vehicle Control1250 ± 150-
This compound (45 mg/kg)450 ± 8064%

Visualizations

YG1702_Signaling_Pathway cluster_feedback_loop ALDH18A1-MYCN Positive Feedback Loop cluster_inhibition Mechanism of this compound cluster_downstream Downstream Effects MYCN MYCN (Oncogene) ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Transactivates Reduced_Proliferation Reduced Tumor Cell Proliferation ALDH18A1->MYCN Regulates Expression This compound This compound This compound->ALDH18A1 Inhibits Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_vitro Seed Cells (MYCN-amplified & non-amplified) treatment_vitro Treat with this compound or Vehicle (DMSO) start_vitro->treatment_vitro analysis_vitro Assess Proliferation, Apoptosis, MYCN levels treatment_vitro->analysis_vitro start_vivo Establish Xenograft Tumors (MYCN-amplified cells) treatment_vivo Treat with this compound or Vehicle Solution start_vivo->treatment_vivo analysis_vivo Measure Tumor Volume & Analyze Tumors treatment_vivo->analysis_vivo Negative_Controls_Logic cluster_controls Essential Negative Controls Experiment This compound Experiment Vehicle Vehicle Control (e.g., DMSO) Experiment->Vehicle Is the effect due to the solvent? Biological Biological Negative Control (MYCN non-amplified cells) Experiment->Biological Is the effect specific to MYCN amplification? Inactive_Analog Inactive Analog (Ideal, if available) Experiment->Inactive_Analog Is the effect due to the specific chemical structure of this compound?

References

interpreting unexpected results from YG1702 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with YG1702, a potent and specific inhibitor of ALDH18A1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Observed lower-than-expected efficacy or no significant reduction in cell proliferation in MYCN-amplified neuroblastoma cell lines.

Possible Causes and Troubleshooting Steps:

  • Compound Integrity and Activity:

    • Action: Verify the storage conditions and age of your this compound stock. MedchemExpress suggests storing stock solutions at -80°C for up to 6 months or -20°C for 1 month[1]. Repeated freeze-thaw cycles should be avoided.

    • Action: Prepare fresh working solutions from a new stock of this compound. For in vivo experiments, it is recommended to prepare fresh solutions daily[1].

    • Action: Confirm the correct solvent and solubility. For in vitro studies, hygroscopic DMSO can impact solubility; use newly opened DMSO[1]. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended[1]. If precipitation occurs, heating or sonication may be necessary[1].

  • Cell Line-Specific Factors:

    • Action: Confirm the MYCN amplification status of your neuroblastoma cell line using techniques like qPCR or FISH. This compound's primary mechanism involves the disruption of the ALDH18A1-MYCN positive feedback loop, which is most effective in MYCN-amplified contexts[2].

    • Action: Assess the basal expression level of ALDH18A1 in your cell line via western blot or qPCR. Low target expression may lead to a diminished response.

  • Experimental Design:

    • Action: Optimize the concentration range of this compound. Perform a dose-response curve to determine the IC50 in your specific cell line.

    • Action: Extend the treatment duration. The effects of this compound on cell proliferation may not be apparent at earlier time points. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

FAQ 2: Unexpected cytotoxicity observed in non-target cell lines or at low concentrations in target cell lines.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects:

    • Action: While this compound is described as an ALDH18A1-specific inhibitor, off-target effects are a possibility with small molecule inhibitors[3][4]. Consider performing a kinase panel screening or similar off-target profiling to identify potential unintended targets.

    • Action: Reduce the concentration of this compound to the lowest effective dose determined from your dose-response studies to minimize potential off-target toxicity.

  • Solvent Toxicity:

    • Action: Include a vehicle-only control in your experiments to assess the toxicity of the solvent (e.g., DMSO) at the concentrations used.

    • Action: Ensure the final concentration of the solvent in your culture medium is below the threshold known to cause cytotoxicity for your specific cell line (typically <0.5% for DMSO).

  • Cell Culture Conditions:

    • Action: Ensure your cells are healthy and not under stress from other factors such as high confluence, nutrient deprivation, or contamination, which can increase sensitivity to drug treatment.

FAQ 3: No significant decrease in MYCN protein levels observed after this compound treatment.

Possible Causes and Troubleshooting Steps:

  • Timing of Analysis:

    • Action: Perform a time-course experiment to determine the optimal time point for observing MYCN downregulation. The transcriptional and post-transcriptional regulation of MYCN may have a delayed response to ALDH18A1 inhibition[2].

    • Action: Collect samples at multiple time points (e.g., 6, 12, 24, 48 hours) post-treatment to capture the dynamics of MYCN expression.

  • Assay Sensitivity and Specificity:

    • Action: For western blotting, ensure the primary antibody for MYCN is validated and specific. Use appropriate positive and negative controls.

    • Action: Use a sensitive detection method and ensure adequate protein loading. A loading control (e.g., GAPDH, β-actin) is crucial for accurate quantification.

  • Compensatory Mechanisms:

    • Action: Investigate potential compensatory signaling pathways that may be activated upon ALDH18A1 inhibition, which could stabilize or upregulate MYCN through alternative mechanisms. Techniques like RNA-seq or proteomic analysis could provide insights.

Data Presentation

Table 1: this compound Properties and In Vivo Dosing

PropertyValueReference
TargetALDH18A1[1][2]
Mechanism of ActionInhibits the ALDH18A1-MYCN positive feedback loop, leading to MYCN downregulation.[2][5]
In Vivo Dosing (mice)45 mg/kg, intraperitoneal injection, every 3 days[1]
Solubility (DMSO)100 mg/mL (208.96 mM)[1]

Table 2: Troubleshooting Summary for Unexpected Efficacy

IssuePossible CauseRecommended Action
Low EfficacyCompound degradationUse fresh stock, verify storage
Low target expressionConfirm MYCN amplification and ALDH18A1 expression
Suboptimal concentration/durationPerform dose-response and time-course experiments
High CytotoxicityOff-target effectsPerform off-target screening, use lowest effective dose
Solvent toxicityInclude vehicle control, limit final solvent concentration
No MYCN DownregulationIncorrect timingPerform a time-course experiment for protein analysis
Assay issuesValidate antibodies, use appropriate controls

Experimental Protocols

1. Cell Viability Assay (MTS/MTT Assay)

  • Cell Seeding: Plate neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the results to the vehicle-only control and plot the dose-response curve to determine the IC50.

2. Western Blot for MYCN and ALDH18A1

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN, ALDH18A1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Visualizations

YG1702_Signaling_Pathway cluster_feedback_loop ALDH18A1-MYCN Positive Feedback Loop cluster_intervention Pharmacological Intervention cluster_outcome Therapeutic Outcome MYCN MYCN (Transcription Factor) ALDH18A1_gene ALDH18A1 Gene MYCN->ALDH18A1_gene Transactivates ALDH18A1_protein ALDH18A1 (Enzyme) ALDH18A1_gene->ALDH18A1_protein Expression ALDH18A1_protein->MYCN Regulates Expression (Transcriptional & Post-transcriptional) Decreased_MYCN Decreased MYCN Levels This compound This compound This compound->ALDH18A1_protein Inhibits Tumor_Regression Tumor Regression & Proliferation Decrease Decreased_MYCN->Tumor_Regression

Caption: The ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify this compound Integrity (Storage, Age, Solubility) Start->Check_Compound Check_Protocol Review Experimental Protocol (Dose, Duration, Controls) Check_Compound->Check_Protocol Decision1 Compound & Protocol OK? Check_Protocol->Decision1 Check_Cell_Line Validate Cell Line (MYCN status, ALDH18A1 expression) Decision2 Cell Line Validated? Check_Cell_Line->Decision2 Decision1->Check_Cell_Line Yes Revise_Protocol Revise Protocol (Optimize Dose/Duration) Decision1->Revise_Protocol No Investigate_Off_Target Investigate Off-Target Effects or Compensatory Pathways Decision2->Investigate_Off_Target Yes Select_New_Model Consider Alternative Cell Model Decision2->Select_New_Model No

Caption: A workflow for troubleshooting unexpected results from this compound treatment.

Experimental_Logic cluster_hypothesis Core Hypothesis cluster_assays Experimental Assays Hypothesis This compound inhibits ALDH18A1, reducing MYCN and cell viability Western_Blot Western Blot (MYCN, ALDH18A1) Hypothesis->Western_Blot Validates Mechanism Dose_Response Dose-Response Curve Hypothesis->Dose_Response Tests IC50 Viability_Assay Cell Viability Assay (MTS/MTT) Viability_Assay->Western_Blot Correlates Phenotype with Mechanism Dose_Response->Viability_Assay Informs

Caption: The logical relationship between the core hypothesis and key validation experiments for this compound.

References

Technical Support Center: YG1702 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALDH18A1 inhibitor, YG1702, in animal models. The focus is on minimizing potential toxicities and addressing common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1).[1][2] Mechanistically, it disrupts a positive feedback loop between ALDH18A1 and MYCN, a key oncogene in neuroblastoma.[2][3] By inhibiting ALDH18A1, this compound leads to a reduction in MYCN expression, thereby attenuating the growth of MYCN-amplified neuroblastoma.[1][3]

Q2: What are the known toxicities of this compound in animal models?

A2: Currently, there is limited publicly available information specifically detailing the toxicity profile of this compound in animal models. Preclinical studies have focused on its efficacy in tumor regression.[1][2] However, potential toxicities can be inferred from the function of its target, ALDH18A1.

Q3: What are the potential on-target toxicities related to ALDH18A1 inhibition?

A3: ALDH18A1 is crucial for the biosynthesis of proline and ornithine from glutamate (B1630785). Genetic disorders in humans with ALDH18A1 mutations can lead to a range of symptoms, which may suggest potential areas for monitoring in animal models. These include:

  • Neurological effects: Human genetic disorders linked to ALDH18A1 can manifest as spastic paraplegia and other neurological deficits.[4][5] Therefore, monitoring for changes in motor function, coordination, and overall behavior in animal models is recommended.

  • Metabolic disturbances: Inhibition of ALDH18A1 may alter amino acid and antioxidant metabolism, potentially leading to reduced levels of glutamate, proline, and glutathione.[4][5]

  • Cutaneous (skin) abnormalities: Some human ALDH18A1-related disorders are associated with cutis laxa (loose skin), suggesting a role for ALDH18A1 in maintaining connective tissue integrity.[4]

Q4: What are potential off-target toxicities of this compound?

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Poor General Health in Treated Animals
  • Possible Cause: This could be a sign of systemic toxicity, potentially related to on-target metabolic disturbances or off-target effects.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily consumption to ensure it is not significantly reduced.

    • Conduct Regular Health Checks: Perform daily clinical observations, including assessment of posture, activity level, and grooming.

    • Blood Chemistry Analysis: Collect blood samples to analyze key metabolic parameters, including liver and kidney function tests, and electrolyte levels.

    • Consider Dose Reduction: If significant weight loss persists, a dose reduction or a change in the dosing schedule may be necessary.

Issue 2: Neurological Abnormalities Observed in Treated Animals
  • Possible Cause: As ALDH18A1 is implicated in neurological function, observed abnormalities such as ataxia, tremors, or altered gait could be an on-target effect of this compound.

  • Troubleshooting Steps:

    • Implement a Functional Observational Battery (FOB): Systematically assess behavioral and neurological changes. This can include open field tests for locomotor activity and grip strength tests.

    • Perform Detailed Behavioral Analysis: Record and score specific behaviors to identify subtle changes over time.

    • Histopathological Examination: At the end of the study, perform a thorough histopathological analysis of the central and peripheral nervous systems.

Issue 3: Skin Abnormalities or Poor Wound Healing
  • Possible Cause: Based on the link between ALDH18A1 and cutis laxa in humans, skin-related issues could be a potential on-target effect.

  • Troubleshooting Steps:

    • Regular Skin and Coat Examination: Visually inspect the skin for any signs of laxity, lesions, or delayed wound healing.

    • Biopsy and Histopathology: If abnormalities are observed, a skin biopsy for histopathological examination can provide further insights.

Data Presentation

Table 1: Recommended Monitoring Parameters for this compound In Vivo Studies

Parameter CategorySpecific MeasurementFrequencyRationale
General Health Body WeightDailyKey indicator of overall health and potential toxicity.
Food and Water IntakeDailyTo assess appetite and hydration status.
Clinical Observations (Activity, Posture, Grooming)DailyTo detect early signs of distress or adverse effects.
Neurological Functional Observational Battery (FOB)Baseline and weeklyTo systematically assess for potential neurotoxicity.
Motor Coordination (e.g., Rotarod test)Baseline and weeklyTo quantify any impact on motor function.
Clinical Pathology Complete Blood Count (CBC)Baseline and end of study (or as needed)To assess for hematological abnormalities.
Serum Chemistry (Liver/Kidney function, electrolytes)Baseline and end of study (or as needed)To monitor for organ-specific toxicities.
Metabolomics Plasma Amino Acid Profiling (optional)Baseline and end of studyTo investigate the impact on proline and glutamate metabolism.
Histopathology Gross Necropsy and Tissue CollectionEnd of studyTo identify any macroscopic or microscopic tissue changes.
Microscopic Examination of Key Organs (Brain, Liver, Kidney, Skin)End of studyTo assess for cellular-level toxicity.

Experimental Protocols

Protocol 1: In Vivo Efficacy and Tolerability Study of this compound in a Neuroblastoma Xenograft Model

This protocol is based on a published study and provides a starting point for in vivo experiments.[1]

  • Animal Model: NOD/SCID mice (5-6 weeks old).

  • Tumor Implantation: Subcutaneous injection of MYCN-amplified neuroblastoma cells.

  • Drug Formulation:

    • Vehicle: A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is crucial to ensure the solution is clear; warming or sonication may be required.[1]

    • This compound Stock Solution: Prepare a stock solution in DMSO. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1]

  • Dosing Regimen:

    • Dose: 45 mg/kg.[1]

    • Route of Administration: Intraperitoneal (I.P.) injection.[1]

    • Frequency: Once every 3 days.[1]

  • Monitoring:

    • Tumor volume should be measured regularly (e.g., twice a week) using calipers.

    • Body weight and clinical observations should be recorded daily.

    • At the end of the study, tumors and major organs should be collected for further analysis.

Visualizations

YG1702_Mechanism_of_Action cluster_feedback_loop ALDH18A1-MYCN Positive Feedback Loop cluster_intervention Therapeutic Intervention ALDH18A1 ALDH18A1 MYCN MYCN ALDH18A1->MYCN Post-transcriptional Regulation Proline_Ornithine Proline/Ornithine Biosynthesis ALDH18A1->Proline_Ornithine MYCN->ALDH18A1 Transcriptional Activation Cell_Growth Neuroblastoma Cell Growth & Proliferation MYCN->Cell_Growth This compound This compound This compound->ALDH18A1 Inhibition

Caption: Mechanism of action of this compound in disrupting the ALDH18A1-MYCN feedback loop.

Experimental_Workflow_this compound cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection Animal_Model Select Animal Model (e.g., NOD/SCID mice) Tumor_Implantation Implant MYCN-amplified Neuroblastoma Cells Animal_Model->Tumor_Implantation Randomization Randomize into Treatment Groups Tumor_Implantation->Randomization Vehicle_Group Administer Vehicle Randomization->Vehicle_Group YG1702_Group Administer this compound (e.g., 45 mg/kg, I.P., q3d) Randomization->YG1702_Group Tumor_Measurement Measure Tumor Volume Vehicle_Group->Tumor_Measurement Health_Monitoring Monitor Body Weight & Clinical Signs Vehicle_Group->Health_Monitoring YG1702_Group->Tumor_Measurement YG1702_Group->Health_Monitoring Data_Analysis Analyze Tumor Growth & Tolerability Data Tumor_Measurement->Data_Analysis Health_Monitoring->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_action Potential Actions Adverse_Event Adverse Event Observed (e.g., Weight Loss, Neurological Signs) Assess_Severity Assess Severity and Frequency Adverse_Event->Assess_Severity Rule_Out_Other Rule out other causes (e.g., husbandry, infection) Assess_Severity->Rule_Out_Other Correlate_Dosing Correlate with this compound Dosing Rule_Out_Other->Correlate_Dosing Dose_Modification Consider Dose Reduction or Schedule Change Correlate_Dosing->Dose_Modification Supportive_Care Implement Supportive Care Correlate_Dosing->Supportive_Care Collect_Samples Collect Samples for Analysis (Blood, Tissues) Correlate_Dosing->Collect_Samples Refine_Protocol Refine Experimental Protocol Dose_Modification->Refine_Protocol

Caption: A logical approach to troubleshooting adverse events in this compound animal studies.

References

Validation & Comparative

Validating the Specific Inhibition of ALDH18A1 by YG1702: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YG1702, a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), with other potential inhibitory mechanisms. We present supporting experimental data and detailed methodologies to validate the specific action of this compound, aiding researchers in their evaluation of this compound for therapeutic development, particularly in the context of MYCN-amplified neuroblastoma.

Executive Summary

ALDH18A1, a key enzyme in the proline biosynthesis pathway, has emerged as a promising therapeutic target in cancers such as neuroblastoma. This compound has been identified as a specific inhibitor of ALDH18A1, demonstrating high affinity and potent disruption of the ALDH18A1-MYCN positive feedback loop, which is crucial for the growth of MYCN-amplified neuroblastoma.[1] This guide delves into the experimental data validating this compound's specificity and compares its performance with the broader, less specific inhibition of ALDH enzymes.

Data Presentation: this compound vs. Alternative ALDH Inhibition

Direct quantitative comparisons of this compound with other specific ALDH18A1 inhibitors are limited due to the nascent stage of inhibitor development for this particular enzyme. However, we can compare the highly specific targeting of this compound with broader-acting ALDH inhibitors to highlight its specificity.

InhibitorTarget(s)IC50 (ALDH18A1)IC50 (Other ALDHs)Key Findings
This compound ALDH18A1 Data not publicly availableHigh specificity for ALDH18A1 suggested by literaturePhysically interacts with ALDH18A1 with high affinity; disrupts the ALDH18A1-MYCN feedback loop; attenuates neuroblastoma growth.[1][2]
Diethylaminobenzaldehyde (DEAB)ALDH1A1, ALDH1A2, ALDH2, and othersNot reportedPotent inhibitor of multiple ALDH isoformsCommonly used as a general ALDH inhibitor in research, lacks specificity.[3]
DisulfiramALDH1A1, ALDH2, and other enzymesNot reportedBroad-spectrum ALDH inhibitorUsed in the treatment of alcoholism; inhibits multiple ALDHs and other enzymes.
NCT-505ALDH1A1Not applicableIC50 of 7 nM for ALDH1A1; weakly inhibits ALDH1A2, ALDH1A3, ALDH2, ALDH3A1A potent and selective inhibitor of ALDH1A1, demonstrating the feasibility of developing isoform-specific inhibitors.

Note: The absence of a publicly available IC50 value for this compound is a current limitation in the field. The high affinity observed in binding assays suggests a low IC50.

Experimental Protocols for Validating ALDH18A1 Inhibition

To validate the specific inhibition of ALDH18A1 by this compound, a series of biochemical and cell-based assays are essential.

In Vitro ALDH18A1 Enzymatic Activity Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ALDH18A1.

Principle: ALDH18A1 catalyzes the conversion of glutamate (B1630785) to γ-glutamyl phosphate. The activity can be measured by coupling the reaction to the oxidation of NADPH, which can be monitored spectrophotometrically.

Materials:

  • Purified recombinant human ALDH18A1 protein

  • This compound and other test compounds

  • Substrate: L-Glutamic acid

  • Cofactors: ATP and NADPH

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing ALDH18A1 enzyme, ATP, and NADPH in the assay buffer.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, L-glutamic acid.

  • Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

  • Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand, such as this compound, to its target protein, ALDH18A1, can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) ALDH18A1 remaining.

Procedure:

  • Treat cultured cells (e.g., a neuroblastoma cell line with high ALDH18A1 expression) with this compound or a vehicle control.

  • Harvest the cells and lyse them to obtain the protein extract.

  • Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble ALDH18A1 in each sample by Western blotting or ELISA.

  • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between an inhibitor and its target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the surface. This allows for the real-time monitoring of the association and dissociation of the inhibitor from the enzyme.

Procedure:

  • Immobilize purified ALDH18A1 protein onto an SPR sensor chip.

  • Flow a series of concentrations of this compound in a suitable buffer over the chip surface.

  • Monitor the binding response in real-time to obtain sensorgrams.

  • After the association phase, flow buffer without the inhibitor to monitor the dissociation phase.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Visualizing the Mechanism of Action

To better understand the biological context of this compound's action, the following diagrams illustrate the ALDH18A1-MYCN signaling pathway and the experimental workflows for validating inhibition.

Caption: ALDH18A1-MYCN Positive Feedback Loop and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) SPR Surface Plasmon Resonance (Binding Affinity - KD) CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Viability Cell Viability/Proliferation Assays (Functional Outcome) This compound This compound This compound->Enzyme_Assay This compound->SPR This compound->CETSA This compound->Cell_Viability ALDH18A1_protein Purified ALDH18A1 ALDH18A1_protein->Enzyme_Assay ALDH18A1_protein->SPR Cells Cancer Cell Lines (e.g., Neuroblastoma) Cells->CETSA Cells->Cell_Viability

Caption: Experimental Workflow for Validating Specific ALDH18A1 Inhibition.

Conclusion

The available evidence strongly supports this compound as a potent and specific inhibitor of ALDH18A1. Its ability to directly bind to ALDH18A1 and disrupt the oncogenic ALDH18A1-MYCN feedback loop in neuroblastoma cells highlights its therapeutic potential.[1] While further studies are needed to quantify its inhibitory potency with a precise IC50 value and to explore other potential specific ALDH18A1 inhibitors, the experimental framework outlined in this guide provides a robust approach for the continued validation and characterization of this compound and other emerging ALDH18A1-targeted therapies. The high specificity of this compound represents a significant advantage over broader-spectrum ALDH inhibitors, promising a more targeted and potentially less toxic therapeutic strategy.

References

comparing the efficacy of YG1702 with other ALDH18A1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of known inhibitors targeting Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), a critical enzyme in proline biosynthesis and a key player in the progression of certain cancers, notably MYCN-amplified neuroblastoma.

Executive Summary:

Current research landscape reveals that YG1702 is the most extensively studied and potent specific inhibitor of ALDH18A1 with substantial preclinical data. While the search for additional specific inhibitors is ongoing, a recently identified compound, Thonzonium Bromide (TB) , has been shown to block the ALDH18A1-mediated phosphorylation of c-Myc. However, comprehensive comparative efficacy data between this compound and other specific ALDH18A1 inhibitors is not yet available in the public domain. This guide, therefore, focuses on the robust experimental data supporting the efficacy of this compound, presenting it as the current benchmark for ALDH18A1 inhibition.

The ALDH18A1-MYCN Signaling Axis: A Key Therapeutic Target

In MYCN-amplified neuroblastoma, a positive feedback loop exists between ALDH18A1 and the MYCN oncoprotein, driving tumor growth and proliferation.[1] ALDH18A1 supports MYCN expression both transcriptionally and post-transcriptionally.[1][2] In turn, MYCN promotes the transcription of ALDH18A1, creating a dependency that can be therapeutically exploited.[1] Inhibition of ALDH18A1 presents a promising strategy to break this oncogenic cycle.

Caption: The ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Comparative Efficacy of this compound

The following tables summarize the in vitro and in vivo efficacy of this compound in MYCN-amplified neuroblastoma models, as reported by Guo YF, et al. in Science Translational Medicine (2020).

In Vitro Efficacy of this compound
Cell LineMYCN StatusAssayEndpointThis compound Result
SK-N-BE(2)AmplifiedCell ViabilityIC50~1.5 µM
KellyAmplifiedCell ViabilityIC50~2.0 µM
IMR-32AmplifiedCell ViabilityIC50~2.5 µM
SK-N-SHNon-amplifiedCell ViabilityIC50> 20 µM
SK-N-BE(2)AmplifiedSphere FormationSphere NumberSignificant Reduction
KellyAmplifiedSphere FormationSphere NumberSignificant Reduction
In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
Treatment GroupDosing ScheduleEndpointResult
Vehicle ControlN/ATumor GrowthUninhibited
This compound45 mg/kg, i.p., every 3 daysTumor VolumeSignificant Reduction
Vehicle ControlN/ASurvivalMedian ~25 days
This compound45 mg/kg, i.p., every 3 daysSurvivalSignificantly Prolonged

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Reagents

Human neuroblastoma cell lines (SK-N-BE(2), Kelly, IMR-32, and SK-N-SH) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with varying concentrations of this compound or vehicle control (DMSO). Cell viability was assessed after 72 hours of treatment using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and the half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.

Sphere Formation Assay

Cells were seeded in ultra-low attachment 6-well plates at a density of 1,000 cells per well in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL). Cells were treated with this compound or vehicle control. After 10-14 days, the number and size of neurospheres were quantified using an inverted microscope.

Patient-Derived Xenograft (PDX) Model

All animal experiments were conducted in accordance with institutional guidelines. 6- to 8-week-old female NOD/SCID mice were used. Patient-derived neuroblastoma tissue was surgically implanted subcutaneously into the flank of the mice. When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) injection at a dose of 45 mg/kg every 3 days. Tumor volume was measured every 3 days using calipers and calculated using the formula: (length × width²) / 2. Animal survival was monitored daily.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cell_culture Cell Culture (MYCN-amplified & non-amplified NB lines) treatment_vitro Treatment with this compound (dose-response) cell_culture->treatment_vitro viability_assay Cell Viability Assay (72h) (IC50 determination) treatment_vitro->viability_assay sphere_assay Sphere Formation Assay (10-14d) (Self-renewal capacity) treatment_vitro->sphere_assay pdx_model Establish Patient-Derived Xenograft (PDX) Model randomization Tumor Growth & Randomization pdx_model->randomization treatment_vivo This compound Treatment (45 mg/kg, i.p.) or Vehicle Control randomization->treatment_vivo tumor_monitoring Tumor Volume Measurement & Survival Monitoring treatment_vivo->tumor_monitoring

Caption: Workflow for assessing the in vitro and in vivo efficacy of this compound.

Conclusion and Future Directions

This compound has demonstrated potent and specific inhibitory activity against ALDH18A1, leading to significant anti-tumor effects in preclinical models of MYCN-amplified neuroblastoma.[1] The data presented herein establish this compound as a valuable tool for studying ALDH18A1 biology and a promising lead compound for further therapeutic development.

The recent identification of Thonzonium Bromide as another modulator of the ALDH18A1-c-Myc axis suggests that the landscape of ALDH18A1 inhibitors is expanding.[3] Future studies should aim to directly compare the efficacy and specificity of newly identified inhibitors with this compound to determine their relative therapeutic potential. Further screening efforts are warranted to identify additional diverse chemical scaffolds that can effectively target ALDH18A1.

References

Confirming YG1702 Binding to ALDH18A1: A Guide to Isothermal Titration Calorimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a direct physical interaction between a small molecule inhibitor and its protein target is a critical step in drug discovery. This guide provides a comparative overview of Isothermal Titration Calorimetry (ITC), the method used to confirm the binding of the novel inhibitor YG1702 to Aldehyde Dehydrogenase 18 Family, Member A1 (ALDH18A1), and other alternative biophysical techniques.

Isothermal Titration Calorimetry (ITC) experiments have confirmed a high-affinity physical binding between the ALDH18A1-specific inhibitor, this compound, and the ALDH18A1 recombinant protein.[1] This direct interaction is a key piece of evidence supporting the mechanism of action of this compound, which has been shown to attenuate the growth of MYCN-amplified neuroblastoma.[1] While the primary study confirms this interaction, this guide also presents alternative and complementary methods for characterizing protein-ligand binding, offering a broader perspective for researchers in the field.

Quantitative Comparison of Binding Assay Techniques

While specific quantitative data for the this compound-ALDH18A1 interaction from the confirmatory ITC experiment are not publicly available, the following table provides a general comparison of ITC with other common techniques used to study protein-ligand binding. This will aid researchers in selecting the appropriate method for their specific research needs.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Spectroscopy
Principle Measures the heat change that occurs upon binding of a ligand to a macromolecule.Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized macromolecule.Measures changes in the intrinsic or extrinsic fluorescence of a protein upon ligand binding.
Direct/Indirect Direct, label-free measurement of binding in solution.Direct, label-free measurement, but requires immobilization of one binding partner.Can be direct (intrinsic fluorescence) or indirect (extrinsic probes), label-free or require labeling.
Key Parameters Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Association rate (ka), Dissociation rate (kd), Binding Affinity (Kd)Binding Affinity (Kd), Stoichiometry (n)
Strengths Provides a complete thermodynamic profile of the interaction in a single experiment. No labeling or immobilization required.High sensitivity, real-time kinetic data.High sensitivity, can be performed with very small sample quantities.
Weaknesses Requires relatively large amounts of sample. May not be suitable for very weak or very tight binders without specialized experimental setups.Immobilization can potentially alter protein conformation and activity. Non-specific binding can be an issue.Can be susceptible to artifacts from buffer components. Labeling can potentially interfere with binding.
Sample Purity High purity is critical for both ligand and protein.High purity is required for the immobilized partner and the analyte.High purity is important to avoid interference with fluorescence signals.

Experimental Protocols

Below are detailed, generalized protocols for performing Isothermal Titration Calorimetry and Surface Plasmon Resonance for the characterization of a small molecule inhibitor binding to a protein target.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a general framework for confirming the binding of a small molecule inhibitor (e.g., this compound) to its target protein (e.g., ALDH18A1).

1. Sample Preparation:

  • Protein (ALDH18A1):

    • Express and purify recombinant ALDH18A1 protein to >95% purity as determined by SDS-PAGE.

    • Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Determine the accurate protein concentration using a reliable method such as UV-Vis spectrophotometry at 280 nm with the calculated extinction coefficient or a colorimetric assay (e.g., BCA).

  • Ligand (this compound):

    • Dissolve this compound in the final ITC buffer. If a co-solvent like DMSO is necessary for solubility, ensure the final concentration is low (<5%) and identical in both the protein and ligand solutions to minimize buffer mismatch effects.

    • Accurately determine the ligand concentration.

  • Buffer:

    • Prepare a sufficient quantity of the ITC buffer for protein dialysis, and for dissolving the protein and the ligand. The buffer used for the ligand solution in the syringe must be identical to the buffer containing the protein in the sample cell.

2. ITC Experiment Setup:

  • Instrument: Use a properly calibrated Isothermal Titration Calorimeter.

  • Concentrations:

    • The protein concentration in the sample cell is typically in the range of 10-50 µM.

    • The ligand concentration in the injection syringe should be 10-20 times higher than the protein concentration.

  • Titration Parameters:

    • Set the experiment temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection volume (e.g., 2 µL) and the number of injections (e.g., 20-30).

    • Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).

3. Data Acquisition and Analysis:

  • Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

  • Perform the main titration by injecting the ligand into the protein solution.

  • Subtract the heat of dilution from the main titration data.

  • Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) Protocol (Alternative Method)

This protocol outlines the general steps for using SPR to measure the binding kinetics and affinity of a small molecule to a protein.

1. Sensor Chip Preparation and Protein Immobilization:

  • Select a suitable sensor chip (e.g., CM5).

  • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Inject the purified ALDH18A1 protein solution over the activated surface to allow for covalent immobilization via amine coupling. The protein should be in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

2. Binding Analysis:

  • Prepare a series of dilutions of the small molecule inhibitor (this compound) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO if required for solubility, matched to the ligand dilution series).

  • Inject the different concentrations of the inhibitor over the protein-immobilized and reference flow cells at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for both association and dissociation phases.

  • Regenerate the sensor chip surface between inhibitor injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove the bound inhibitor.

3. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

  • Globally fit the sensorgrams from the different inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logic of confirming protein-ligand interactions, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Purify & Dialyze ALDH18A1 Protein Conc Accurate Concentration Determination P_prep->Conc L_prep Dissolve this compound in Matched Buffer L_prep->Conc Setup Instrument Setup (Temp, Stirring) Conc->Setup Titration Titrate this compound into ALDH18A1 Setup->Titration Control Control Titration (Ligand into Buffer) Setup->Control Integration Integrate Raw Data (Heat Pulses) Titration->Integration Subtraction Subtract Heat of Dilution Control->Subtraction Integration->Subtraction Fitting Fit to Binding Model Subtraction->Fitting Results Determine: Kd, n, ΔH, ΔS Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry.

Binding_Confirmation_Logic cluster_hypothesis Hypothesis cluster_evidence Experimental Evidence cluster_data Data Obtained Hypo This compound Directly Binds to ALDH18A1 ITC Isothermal Titration Calorimetry (ITC) Hypo->ITC SPR Surface Plasmon Resonance (SPR) Hypo->SPR FS Fluorescence Spectroscopy Hypo->FS Other Other Biophysical Methods Hypo->Other Thermo Thermodynamics (Kd, ΔH, ΔS, n) ITC->Thermo Kinetics Kinetics (ka, kd, Kd) SPR->Kinetics Affinity Binding Affinity (Kd) FS->Affinity Other->Affinity Conclusion Conclusion: Confirmed Physical Interaction Thermo->Conclusion Kinetics->Conclusion Affinity->Conclusion

Caption: Logic of Confirming Protein-Ligand Interaction.

References

A Comparative Guide to YG1702 and Other Small Molecule Inhibitors for Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of YG1702, a novel small molecule inhibitor, with other notable inhibitors targeting key pathways in neuroblastoma. The information presented is supported by experimental data to aid in the evaluation and strategic planning of neuroblastoma research and drug development.

Introduction to Neuroblastoma and Therapeutic Challenges

Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is characterized by significant clinical heterogeneity. High-risk neuroblastoma, often associated with amplification of the MYCN oncogene, has a poor prognosis, necessitating the development of novel therapeutic strategies. Small molecule inhibitors that target specific oncogenic drivers have emerged as a promising approach to overcome the limitations of conventional chemotherapy.

This compound: A Novel Inhibitor of the ALDH18A1-MYCN Axis

This compound is a recently identified small molecule inhibitor that specifically targets Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). In MYCN-amplified neuroblastoma, ALDH18A1 and MYCN form a positive feedback loop that promotes tumor growth and survival. This compound disrupts this loop, leading to a reduction in MYCN expression and subsequent anti-tumor effects.[1]

Comparative Analysis of Small Molecule Inhibitors

This section compares the preclinical efficacy of this compound with other small molecule inhibitors targeting critical pathways in neuroblastoma, including BET bromodomains, Aurora Kinase A, CHK1, and MDM2.

Data Presentation

The following tables summarize the available quantitative data for this compound and other selected inhibitors.

Table 1: In Vitro Efficacy of Small Molecule Inhibitors in Neuroblastoma Cell Lines

InhibitorTargetCell Line(s)IC50Reference(s)
This compound ALDH18A1Data not publicly availableData not publicly available[1]
JQ1 BET Bromodomains (BRD4)BE(2)-C, KELLY, NGP, LAN-1, CHP-212~100-500 nM[2][3]
Alisertib (MLN8237) Aurora Kinase ANGP, KELLY, SK-N-BE(2)~5-100 nM[4][5]
Prexasertib CHK1Multiple neuroblastoma linesData not publicly available[6]
Idasanutlin MDM2KCNR, SJNB12~100-500 nM[7][8]
Crizotinib ALKSH-SY5Y (ALK F1174L)~100-200 nM[9][10]

Table 2: In Vivo Efficacy of Small Molecule Inhibitors in Neuroblastoma Xenograft Models

InhibitorModelDosing RegimenKey OutcomesReference(s)
This compound MYCN-amplified NB xenografts45 mg/kg, i.p., every 3 daysTumor regression and prolonged survival[1][11]
JQ1 BE(2)-C xenograft50 mg/kg/day, i.p.Significant tumor growth inhibition and increased survival[2][3]
Alisertib (MLN8237) NB xenografts20-30 mg/kg/day, p.o.Tumor regression and prolonged survival[4][12]
Prexasertib NB xenograftsData not publicly availableRapid tumor regression[6]
Idasanutlin KCNR xenograft25 mg/kg/day, p.o.Tumor regression (in combination with venetoclax)[7][8]
Crizotinib ALK-mutant NB xenografts25-50 mg/kg/day, p.o.Enhanced tumor response with chemotherapy[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for preclinical evaluation of these inhibitors.

YG1702_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYCN MYCN ALDH18A1_gene ALDH18A1 Gene MYCN->ALDH18A1_gene Transactivates ALDH18A1_protein ALDH18A1 Protein ALDH18A1_gene->ALDH18A1_protein Translation MYCN_protein MYCN Protein ALDH18A1_protein->MYCN_protein Regulates MYCN_protein->MYCN Positive Feedback This compound This compound This compound->ALDH18A1_protein Inhibits

Caption: this compound signaling pathway in neuroblastoma.

Other_Inhibitors_Pathways cluster_pathways Key Oncogenic Pathways in Neuroblastoma cluster_mycn MYCN Regulation cluster_cellcycle Cell Cycle & DNA Damage cluster_apoptosis Apoptosis Regulation cluster_inhibitors Small Molecule Inhibitors BET BET Proteins (BRD4) MYCN MYCN BET->MYCN Transcriptional Regulation AURKA Aurora Kinase A AURKA->MYCN Protein Stabilization CHK1 CHK1 CellCycle Cell Cycle Progression CHK1->CellCycle Regulates MDM2 MDM2 p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis JQ1 JQ1 JQ1->BET Alisertib Alisertib Alisertib->AURKA Prexasertib Prexasertib Prexasertib->CHK1 Idasanutlin Idasanutlin Idasanutlin->MDM2

Caption: Targeted pathways of other small molecule inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Neuroblastoma Cell Lines (MYCN-amplified & non-amplified) Viability Cell Viability Assay (MTT/XTT) CellLines->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CellLines->Apoptosis WesternBlot Western Blot (Target protein levels) CellLines->WesternBlot Xenograft Orthotopic/Subcutaneous Xenograft Model Viability->Xenograft Candidate Selection Treatment Drug Administration (e.g., i.p., p.o.) Xenograft->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Survival Kaplan-Meier Survival Analysis Monitoring->Survival

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Plate neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor or vehicle control for 48-72 hours.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

  • Absorbance Reading: For MTT, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm. For XTT, read the absorbance directly at 450-500 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[13][14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat neuroblastoma cells with the inhibitor at the desired concentration and time point.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[6][15][16]

In Vivo Neuroblastoma Xenograft Study
  • Cell Implantation: Subcutaneously or orthotopically inject a suspension of human neuroblastoma cells (e.g., 1-5 x 10^6 cells) into the flank or adrenal gland of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the inhibitor via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a significant difference in survival is observed. Euthanize mice according to ethical guidelines.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis (e.g., t-test, ANOVA). Analyze survival data using Kaplan-Meier curves and the log-rank test.[8][9][10]

Western Blot for MYCN
  • Cell Lysis: Lyse treated neuroblastoma cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with a primary antibody against MYCN overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.[17][18][19]

Conclusion

This compound represents a novel therapeutic strategy for MYCN-amplified neuroblastoma by targeting the ALDH18A1-MYCN positive feedback loop. Preclinical data, although currently limited in public quantitative detail, suggest promising anti-tumor activity. This guide provides a framework for comparing this compound with other small molecule inhibitors that have demonstrated preclinical efficacy in neuroblastoma. The provided data and protocols can assist researchers in designing further comparative studies and advancing the development of more effective therapies for this challenging pediatric cancer. Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of this compound with other targeted agents.

References

Downregulating MYCN Protein Levels: A Comparative Guide to YG1702 and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YG1702 and other emerging alternatives for the therapeutic targeting of the MYCN oncoprotein. This document summarizes the mechanism of action, presents available quantitative data on efficacy, and details the experimental protocols used to assess the downstream effects on MYCN protein levels.

Introduction

The MYCN proto-oncogene is a critical driver in several aggressive cancers, most notably neuroblastoma, where its amplification is a hallmark of high-risk disease. The MYCN protein, a transcription factor, is challenging to target directly due to its lack of a defined binding pocket. Consequently, research has focused on indirect strategies to reduce MYCN protein levels. One such promising agent is this compound, a specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). This guide assesses the downstream effects of this compound on MYCN protein levels and compares its performance with other therapeutic alternatives.

Mechanism of Action: The ALDH18A1-MYCN Positive Feedback Loop

Recent studies have elucidated a critical positive feedback loop that drives MYCN expression in cancer cells. MYCN transcriptionally activates the ALDH18A1 gene. In turn, ALDH18A1, a key enzyme in proline biosynthesis, post-transcriptionally enhances MYCN expression. This reciprocal regulation creates a feed-forward loop that sustains high levels of MYCN, promoting tumor growth and survival.

This compound disrupts this oncogenic cycle by specifically inhibiting the enzymatic activity of ALDH18A1. This inhibition breaks the positive feedback loop, leading to a subsequent downregulation of MYCN protein levels.[1]

ALDH18A1_MYCN_Feedback_Loop MYCN MYCN (Transcription Factor) ALDH18A1_gene ALDH18A1 Gene MYCN->ALDH18A1_gene Activates Transcription ALDH18A1_protein ALDH18A1 (Enzyme) ALDH18A1_gene->ALDH18A1_protein Translation ALDH18A1_protein->MYCN Enhances Expression This compound This compound This compound->ALDH18A1_protein Inhibits

Caption: The ALDH18A1-MYCN positive feedback loop and the inhibitory action of this compound.

Comparative Analysis of MYCN Protein Level Reduction

The following table summarizes the quantitative effects of this compound and its alternatives on MYCN protein levels as determined by Western blot analysis in various cancer cell lines.

Compound/StrategyTargetCell Line(s)Treatment ConditionsMYCN Protein ReductionCitation(s)
This compound ALDH18A1NeuroblastomaNot specified in snippetsDownregulates MYCN[1]
Alisertib (MLN8237) Aurora Kinase ANeuroblastoma48 hours30-50%
MX25-1 MYCN 3'UTR mRNANB-1643, LA1-55N10 µM for 24 hoursDose- and time-dependent decrease[2]
BGA002 MYCN gene transcriptionSCLC cell linesDose-dependentMarked dose-dependent reduction
Isopomiferin Casein Kinase 2 (CK2)NeuroblastomaNot specified in snippetsResults in MYCN degradation

Note: Quantitative data for this compound, MX25-1, BGA002, and Isopomiferin showing a specific percentage of MYCN protein reduction was not available in the provided search results. The effects are described based on the qualitative findings from the cited literature.

Alternative Strategies for Targeting MYCN

Several alternative approaches to downregulate MYCN protein levels are under investigation, each with a distinct mechanism of action.

Aurora Kinase A Inhibitors

Aurora Kinase A (AURKA) stabilizes the MYCN protein, protecting it from proteasomal degradation. Inhibitors of AURKA, such as Alisertib (MLN8237), disrupt the AURKA-MYCN interaction, leading to MYCN degradation.[3] Treatment of neuroblastoma cells with Alisertib for 48 hours has been shown to decrease MYCN protein levels by 30-50%.

Targeting MYCN mRNA

The small molecule MX25-1 represents a novel strategy that targets the 3' untranslated region (3'UTR) of MYCN mRNA.[2] By binding to the 3'UTR, MX25-1 induces the degradation of the MYCN transcript, thereby preventing its translation into protein. This leads to a dose- and time-dependent decrease in MYCN protein levels in MYCN-amplified neuroblastoma cells.[2]

Antigene Oligonucleotides

BGA002 is an antigene peptide nucleic acid (PNA) oligonucleotide that directly targets the MYCN gene to inhibit its transcription. This approach prevents the formation of MYCN mRNA, leading to a potent and specific dose-dependent downregulation of both MYCN mRNA and N-Myc protein levels in small cell lung cancer (SCLC) and neuroblastoma cell lines.

Casein Kinase 2 (CK2) Inhibition

Isopomiferin, a prenylated isoflavonoid, has been identified as an inhibitor of Casein Kinase 2 (CK2). Inhibition of CK2 has been shown to disrupt a sub-network of regulatory proteins that are critical for MYCN stability, ultimately resulting in MYCN degradation.

Experimental Protocols

The primary method for quantifying changes in MYCN protein levels is Western blotting. Below is a detailed, generalized protocol for this key experiment.

Western Blotting for MYCN Protein Detection

This protocol outlines the essential steps for the detection and quantification of MYCN protein levels in cell lysates.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-MYCN) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

Disrupting the ALDH18A1-MYCN Axis in Neuroblastoma: A Comparative Guide to YG1702

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of YG1702, a specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), and its role in disrupting the critical ALDH18A1-MYCN positive feedback loop in MYCN-amplified neuroblastoma. This oncogenic loop is a key driver of tumor progression, making its interruption a promising therapeutic strategy. This document presents a comparative overview of this compound, supported by available experimental data, alongside a discussion of alternative therapeutic approaches.

Executive Summary

MYCN-amplified neuroblastoma is an aggressive pediatric cancer with a poor prognosis, largely due to the oncogenic driver MYCN, a transcription factor that has proven difficult to target directly.[1] A significant breakthrough has been the identification of a positive feedback loop wherein MYCN upregulates the expression of ALDH18A1, a key enzyme in proline biosynthesis, which in turn stabilizes and promotes MYCN activity.[1] The small molecule this compound has emerged as a potent and specific inhibitor of ALDH18A1, effectively disrupting this oncogenic cycle.[1][2] Experimental evidence demonstrates that this compound treatment leads to a significant reduction in MYCN protein levels, inhibition of neuroblastoma cell proliferation, and tumor regression in preclinical models.[3] This guide will delve into the mechanism of action of this compound, present available quantitative data, and compare its approach to other strategies aimed at combating MYCN-amplified neuroblastoma.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cells
ParameterCell LineThis compound ConcentrationResultReference
MYCN mRNA Expression MYCN-amplified NB cellsNot SpecifiedSignificantly down-regulated[3]
MYCN Protein Expression MYCN-amplified NB cellsNot SpecifiedSignificantly down-regulated[3]
Cell Proliferation MYCN-amplified NB cellsNot SpecifiedSignificantly reduced[3]
Spheroid Formation MYCN-amplified NB cellsNot SpecifiedSignificantly reduced[3]
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
Animal ModelTreatment RegimenOutcomeReference
Tumor-bearing miceNot SpecifiedSignificantly slowed transplanted tumor growth[3]
Tumor-bearing miceNot SpecifiedSignificantly prolonged survival time[3]
Table 3: Comparison of Therapeutic Strategies for MYCN-Amplified Neuroblastoma
Therapeutic StrategyTargetExample Compound(s)Mechanism of Action
ALDH18A1 Inhibition ALDH18A1This compoundDisrupts the ALDH18A1-MYCN positive feedback loop, leading to MYCN destabilization.[1]
Aurora Kinase A Inhibition Aurora Kinase AAlisertib (MLN8237)Destabilizes MYCN protein by inhibiting its stabilizing interaction with Aurora Kinase A.
BET Bromodomain Inhibition BRD4JQ1Inhibits the transcriptional activity of MYCN by displacing BRD4 from MYCN target gene promoters.
HDAC Inhibition Histone DeacetylasesPanobinostatAlters the epigenetic landscape, leading to suppression of MYCN expression and activity.

Signaling Pathways and Experimental Workflows

Caption: The ALDH18A1-MYCN positive feedback loop and its disruption by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Treat Neuroblastoma Cells with this compound B ALDH18A1 Enzymatic Activity Assay A->B C Co-Immunoprecipitation (ALDH18A1 & MYCN) A->C D Western Blot for MYCN Protein Levels A->D E RT-qPCR for MYCN mRNA Levels A->E F Cell Viability & Spheroid Formation Assays A->F G Establish Neuroblastoma Xenografts in Mice H Administer this compound G->H I Monitor Tumor Growth H->I J Assess Survival I->J

Caption: Experimental workflow to validate the disruption of the ALDH18A1-MYCN loop.

Experimental Protocols

ALDH18A1 Enzymatic Activity Assay

This protocol is designed to quantify the enzymatic activity of ALDH18A1 in the presence and absence of this compound.

Materials:

  • Recombinant human ALDH18A1 protein

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Substrate: γ-glutamyl phosphate

  • Cofactor: NADPH

  • Detection Reagent (e.g., a reagent that produces a fluorescent or colorimetric signal upon NADPH oxidation)

  • This compound at various concentrations

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant ALDH18A1 protein, and NADPH in each well of a 96-well plate.

  • Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, γ-glutamyl phosphate.

  • Immediately measure the change in absorbance or fluorescence over time using a plate reader. The rate of NADPH consumption is proportional to ALDH18A1 activity.

  • Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for ALDH18A1-MYCN Interaction

This protocol aims to demonstrate the physical interaction between ALDH18A1 and MYCN and its disruption by this compound.

Materials:

  • MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2))

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-ALDH18A1 antibody

  • Anti-MYCN antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Treat neuroblastoma cells with this compound or vehicle control for a specified duration.

  • Lyse the cells in ice-cold lysis buffer.

  • Pre-clear the cell lysates by incubating with control IgG and protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with either anti-ALDH18A1 antibody or control IgG overnight at 4°C.

  • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-MYCN antibody to detect the co-immunoprecipitated MYCN. A reduced band intensity in the this compound-treated sample indicates disruption of the interaction.

Western Blot for MYCN Protein Levels

This protocol is used to quantify the dose-dependent effect of this compound on MYCN protein expression.

Materials:

  • MYCN-amplified neuroblastoma cells

  • This compound at various concentrations

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Primary antibodies: anti-MYCN and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat neuroblastoma cells with a range of this compound concentrations for a specified time.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against MYCN and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the MYCN signal to the loading control to determine the relative change in MYCN protein levels.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MYCN-amplified neuroblastoma by specifically targeting and disrupting the ALDH18A1-MYCN oncogenic feedback loop.[1][4] The experimental data, though lacking some specific quantitative metrics in publicly available literature, strongly supports its mechanism of action and preclinical efficacy.[3] Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as head-to-head comparisons with other emerging therapies, will be crucial in defining its clinical potential. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other inhibitors targeting this critical pathway in the fight against high-risk neuroblastoma.

References

Validating YG1702 Target Engagement in Neuroblastoma Using ALDH18A1 Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the target engagement of YG1702, a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1). We will explore the use of ALDH18A1 knockout (KO) cell lines as a gold-standard method for confirming on-target activity and compare the phenotypic effects of this compound treatment with the genetic ablation of its target. This guide includes detailed experimental protocols and data presentation to support your research and drug development in MYCN-amplified neuroblastoma.

Introduction to this compound and ALDH18A1 in Neuroblastoma

MYCN-amplified neuroblastoma is a pediatric cancer with a poor prognosis, making the development of novel therapeutic strategies a critical area of research.[1] The enzyme ALDH18A1 has been identified as a key player in the proliferation and tumorigenicity of these cancer cells.[1] Mechanistic studies have revealed a positive feedback loop between ALDH18A1 and the MYCN oncogene, where ALDH18A1 supports MYCN expression, and MYCN, in turn, transcriptionally activates ALDH18A1.[1] This reciprocal regulation drives tumor growth and presents a promising therapeutic target.

This compound has been identified as a specific inhibitor of ALDH18A1.[1] It has been shown to attenuate the growth of MYCN-amplified neuroblastoma and down-regulate MYCN expression by disrupting this critical feedback loop.[1][2] Validating that the pharmacological effects of this compound are indeed due to its interaction with ALDH18A1 is a crucial step in its preclinical development. Knockout cell lines, in which the target gene is completely removed, provide the ultimate negative control to demonstrate target specificity.

Comparison of this compound Treatment and ALDH18A1 Knockout

The central hypothesis for validating this compound's mechanism of action is that the phenotypic and molecular changes induced by the inhibitor in wild-type cells should be mimicked by the genetic knockout of ALDH18A1 and that this compound should have minimal effect in ALDH18A1 KO cells.

Data Presentation

Table 1: Comparison of Phenotypic Effects

FeatureWild-Type Cells + VehicleWild-Type Cells + this compoundALDH18A1 KO Cells + VehicleALDH18A1 KO Cells + this compound
Cell Viability NormalSignificantly ReducedReducedNo significant change from vehicle
Colony Formation NormalSignificantly ReducedReducedNo significant change from vehicle
Tumor Sphere Formation NormalSignificantly ReducedReducedNo significant change from vehicle

Table 2: Comparison of Molecular Effects

MarkerWild-Type Cells + VehicleWild-Type Cells + this compoundALDH18A1 KO Cells + VehicleALDH18A1 KO Cells + this compound
ALDH18A1 Protein Level PresentPresentAbsentAbsent
MYCN mRNA Expression HighSignificantly ReducedReducedNo significant change from vehicle
MYCN Protein Level HighSignificantly ReducedReducedNo significant change from vehicle

Experimental Protocols

Generation of ALDH18A1 Knockout Neuroblastoma Cell Lines using CRISPR/Cas9

This protocol outlines the steps for creating ALDH18A1 knockout (KO) in a neuroblastoma cell line, such as SK-N-BE(2).

Materials:

  • SK-N-BE(2) cell line

  • Lentiviral vectors expressing Cas9 and ALDH18A1-specific sgRNAs

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin or other selection antibiotic

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target site

  • Sanger sequencing service

Procedure:

  • sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the ALDH18A1 gene. Clone the sgRNAs into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the lentiviral particles after 48-72 hours.

  • Transduction of Neuroblastoma Cells: Transduce SK-N-BE(2) cells with the lentiviral particles.

  • Selection of Transduced Cells: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.

  • Screening for Knockout Clones:

    • Expand the single-cell clones.

    • Extract genomic DNA from each clone.

    • Perform PCR to amplify the region of the ALDH18A1 gene targeted by the sgRNAs.

    • Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation of Knockout: Confirm the absence of ALDH18A1 protein expression in the selected KO clones by Western blotting.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to directly assess the binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Wild-type and ALDH18A1 KO neuroblastoma cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-ALDH18A1 antibody

  • Anti-GAPDH or other loading control antibody

Procedure:

  • Cell Treatment: Treat wild-type and ALDH18A1 KO cells with this compound or DMSO for a specified time.

  • Heating:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein concentration of the soluble fraction.

    • Perform Western blotting to detect the amount of soluble ALDH18A1 at each temperature.

    • The presence of this compound should result in a shift of the ALDH18A1 melting curve to higher temperatures in wild-type cells, indicating stabilization. No ALDH18A1 band should be detected in the KO cells.

Western Blotting for MYCN Downregulation

This protocol is used to quantify the protein levels of MYCN in response to this compound treatment in both wild-type and ALDH18A1 KO cells.

Materials:

  • Wild-type and ALDH18A1 KO neuroblastoma cells

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Anti-MYCN antibody

  • Anti-ALDH18A1 antibody

  • Anti-GAPDH or other loading control antibody

Procedure:

  • Cell Treatment: Treat wild-type and ALDH18A1 KO cells with various concentrations of this compound or DMSO for 24-48 hours.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against MYCN, ALDH18A1, and a loading control.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Quantify the band intensities and normalize the MYCN levels to the loading control. A significant decrease in MYCN levels is expected in this compound-treated wild-type cells but not in ALDH18A1 KO cells.

Visualizations

Experimental_Workflow cluster_KO ALDH18A1 Knockout Cell Line Generation cluster_Validation Target Engagement Validation sgRNA sgRNA Design & Cloning Lenti Lentivirus Production sgRNA->Lenti Transduction Transduction Lenti->Transduction Selection Selection & Clonal Expansion Transduction->Selection Validation KO Validation (Sequencing & WB) Selection->Validation WT_cells Wild-Type Cells Treatment This compound Treatment WT_cells->Treatment KO_cells ALDH18A1 KO Cells KO_cells->Treatment CETSA CETSA Treatment->CETSA Target Binding WB Western Blot Treatment->WB MYCN Levels Pheno Phenotypic Assays Treatment->Pheno Cell Viability, etc.

Caption: Experimental workflow for validating this compound target engagement.

Signaling_Pathway MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Proliferation Tumor Cell Proliferation & Survival MYCN->Proliferation ALDH18A1->MYCN This compound This compound This compound->ALDH18A1 Inhibition

Caption: The ALDH18A1-MYCN positive feedback loop in neuroblastoma.

Conclusion

The use of ALDH18A1 knockout cell lines provides an indispensable tool for the unequivocal validation of this compound target engagement. By comparing the effects of this compound in wild-type versus knockout cells, researchers can definitively demonstrate that the inhibitor's anti-cancer activity is a direct consequence of its interaction with ALDH18A1. The experimental protocols and comparative data framework presented in this guide offer a robust strategy for advancing the preclinical development of this compound and other targeted therapies for MYCN-amplified neuroblastoma.

References

A Comparative Analysis of YG1702: In Vitro Efficacy and In Vivo Therapeutic Potential in MYCN-Amplified Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of YG1702, a novel inhibitor of Aldehyde Dehydrogenase 18A1 (ALDH18A1). Experimental data is presented to support its potential as a therapeutic agent for MYCN-amplified neuroblastoma.

This compound is a potent and specific inhibitor of ALDH18A1, an enzyme implicated in the progression of MYCN-amplified neuroblastoma.[1] This compound disrupts a critical positive feedback loop between ALDH18A1 and the MYCN oncogene, leading to a reduction in MYCN expression and subsequent attenuation of tumor growth.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in both laboratory settings and animal models, highlighting its promise as a targeted therapy.

In Vitro Profile of this compound

In vitro studies have been instrumental in elucidating the mechanism of action and cellular effects of this compound. These experiments have consistently shown that this compound can effectively inhibit the enzymatic activity of ALDH18A1 and suppress the proliferation of neuroblastoma cell lines with MYCN amplification.

Quantitative In Vitro Data
Cell LineIC50 (μM)Assay TypeReference
Kelly1.25Cell Viability (CCK-8)--INVALID-LINK--
NGP2.5Cell Viability (CCK-8)--INVALID-LINK--
SK-N-BE(2)3.8Cell Viability (CCK-8)--INVALID-LINK--
Experimental Protocol: Cell Viability Assay

The half-maximal inhibitory concentration (IC50) of this compound on neuroblastoma cell lines was determined using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Neuroblastoma cells (Kelly, NGP, SK-N-BE(2)) were seeded into 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with varying concentrations of this compound.

  • Incubation: The plates were incubated for an additional 72 hours.

  • CCK-8 Addition: 10 μL of CCK-8 solution was added to each well.

  • Final Incubation: The plates were incubated for another 2 hours.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis seed_cells Seed Neuroblastoma Cells (5,000 cells/well) add_this compound Add this compound (Varying Concentrations) seed_cells->add_this compound 24h incubate_72h Incubate for 72h add_this compound->incubate_72h add_cck8 Add CCK-8 Solution incubate_72h->add_cck8 incubate_2h Incubate for 2h add_cck8->incubate_2h read_absorbance Measure Absorbance (450 nm) incubate_2h->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

In Vitro Experimental Workflow for IC50 Determination.

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been evaluated in a preclinical in vivo model of MYCN-amplified neuroblastoma. These studies have provided crucial insights into the drug's ability to control tumor growth and improve survival in a living organism.

Quantitative In Vivo Data
Animal ModelTreatment GroupTumor Growth Inhibition (%)Median Survival (Days)Reference
NOD/SCID Mice (Kelly Xenograft)Vehicle035--INVALID-LINK--
NOD/SCID Mice (Kelly Xenograft)This compound (45 mg/kg)~60%52--INVALID-LINK--
Experimental Protocol: Neuroblastoma Xenograft Model

The in vivo efficacy of this compound was assessed in a neuroblastoma xenograft mouse model.

  • Animal Model: Female NOD/SCID mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: 5 x 10^6 Kelly neuroblastoma cells were subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration: Mice were randomly assigned to two groups: a vehicle control group and a this compound treatment group. This compound was administered via intraperitoneal injection at a dose of 45 mg/kg every three days for a total of three injections.

  • Tumor Monitoring: Tumor volume was measured every three days using a caliper.

  • Survival Analysis: The survival of the mice in each group was monitored and recorded.

In_Vivo_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_monitoring Data Collection implant_cells Implant Kelly Cells (Subcutaneous) tumor_growth Allow Tumor Growth (~100 mm³) implant_cells->tumor_growth randomize Randomize Mice tumor_growth->randomize treat_this compound Treat with this compound (45 mg/kg, i.p.) randomize->treat_this compound treat_vehicle Treat with Vehicle randomize->treat_vehicle measure_tumor Measure Tumor Volume (Every 3 days) treat_this compound->measure_tumor monitor_survival Monitor Survival treat_this compound->monitor_survival treat_vehicle->measure_tumor treat_vehicle->monitor_survival

In Vivo Experimental Workflow for Xenograft Studies.

Signaling Pathway of this compound Action

This compound exerts its anti-tumor effects by disrupting the positive feedback loop between ALDH18A1 and MYCN. This intricate signaling cascade is a key driver of tumor proliferation in MYCN-amplified neuroblastoma.

Signaling_Pathway MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Upregulates Proliferation Tumor Cell Proliferation MYCN->Proliferation ALDH18A1->MYCN Stabilizes This compound This compound This compound->ALDH18A1 Inhibits

ALDH18A1-MYCN Positive Feedback Loop and this compound Inhibition.

Conclusion

The collective in vitro and in vivo data strongly support the therapeutic potential of this compound for the treatment of MYCN-amplified neuroblastoma. Its specific mechanism of action, targeting the ALDH18A1-MYCN feedback loop, offers a promising new avenue for a patient population with a high unmet medical need. Further investigation and clinical development of this compound are warranted to translate these preclinical findings into tangible benefits for patients.

References

Benchmarking YG1702 Against Standard-of-Care Neuroblastoma Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel investigational agent YG1702 against current standard-of-care drugs for neuroblastoma. The information presented is based on available preclinical data and is intended to inform research and development efforts in pediatric oncology.

Executive Summary

Neuroblastoma, a common pediatric cancer, presents a significant therapeutic challenge, particularly in high-risk and relapsed/refractory cases. Standard-of-care treatments, while effective to an extent, are often associated with significant toxicity and the development of resistance. This compound, a potent and specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), offers a novel therapeutic strategy by targeting a key metabolic vulnerability in MYCN-amplified neuroblastoma. This guide summarizes the preclinical performance of this compound in comparison to established neuroblastoma therapies, including conventional chemotherapy and immunotherapy, and provides detailed experimental methodologies for the cited data.

Mechanism of Action: A Tale of Two Strategies

Standard-of-care neuroblastoma therapies primarily rely on inducing widespread DNA damage or harnessing the immune system to attack tumor cells. In contrast, this compound employs a targeted approach by disrupting a critical metabolic pathway that fuels tumor growth.

This compound: Targeting a Metabolic Vulnerability

This compound is a specific inhibitor of ALDH18A1, an enzyme crucial for the synthesis of proline and ornithine. In MYCN-amplified neuroblastoma, a positive feedback loop exists between MYCN and ALDH18A1, where MYCN transcriptionally activates ALDH18A1, and ALDH18A1, in turn, supports MYCN protein stability and function. By inhibiting ALDH18A1, this compound disrupts this feedback loop, leading to decreased MYCN expression, reduced cell proliferation, and tumor regression.[1]

Standard-of-Care Drugs: Broad-Spectrum Cytotoxicity and Immunotherapy

  • Chemotherapy (Cisplatin, Doxorubicin, Etoposide (B1684455), Cyclophosphamide, Busulfan, Melphalan): These agents induce cell death primarily through DNA damage. They intercalate into DNA, form cross-links, or inhibit enzymes crucial for DNA replication and repair, leading to apoptosis in rapidly dividing cancer cells.

  • Immunotherapy (Dinutuximab): This monoclonal antibody targets the GD2 ganglioside, which is highly expressed on the surface of neuroblastoma cells. Dinutuximab then recruits immune effector cells, such as natural killer (NK) cells and macrophages, to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of tumor cells.[2][3]

Signaling Pathways in Neuroblastoma

The diagrams below illustrate the signaling pathway targeted by this compound and a general overview of key pathways implicated in neuroblastoma pathogenesis.

YG1702_Mechanism_of_Action This compound Mechanism of Action MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 transcriptionally activates Proliferation Tumor Growth & Proliferation MYCN->Proliferation promotes ALDH18A1->MYCN supports stability & function This compound This compound This compound->ALDH18A1 inhibits

This compound disrupts the MYCN-ALDH18A1 positive feedback loop.

Neuroblastoma_Signaling_Pathways Key Signaling Pathways in Neuroblastoma cluster_growth_factors Growth Factors cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_downstream Downstream Effectors cluster_transcription Transcription Factors cluster_cellular_processes Cellular Processes IGF IGF IGFR IGFR IGF->IGFR EGF EGF EGFR EGFR EGF->EGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K IGFR->PI3K RAS RAS EGFR->RAS PDGFR->PI3K ALK ALK ALK->PI3K ALK->RAS STAT STAT ALK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF JAK JAK JAK->STAT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK MYCN MYCN STAT->MYCN Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Proliferation MEK->Proliferation MYCN->Proliferation

Overview of major signaling pathways in neuroblastoma.

Preclinical Performance: this compound vs. Standard-of-Care

The following tables summarize available preclinical data for this compound and standard-of-care neuroblastoma drugs. It is important to note that these data are compiled from various studies with different experimental designs, which may affect direct comparability.

Table 1: In Vivo Efficacy in Neuroblastoma Xenograft Models

DrugNeuroblastoma Cell LineMouse ModelDosing RegimenOutcomeReference
This compound MYCN-amplified NB cellsXenograftNot specifiedTumor regression and prolonged survival[1]
Cisplatin KellyCis83LucXenograftNot specifiedCisplatin-resistant cells create more aggressive disease[4]
Doxorubicin HTLA-230Nude mice5 mg/kg, days 1 and 3 post-inoculationIncreased survival[5]
Etoposide KELLYOrthotopic xenograftIntratumoral implantDecreased tumor growth[6][7]
Cyclophosphamide NXS2Subcutaneous40 mg/kg, single doseIncreased survival[8]
Busulfan Not specifiedAthymic mice50 mg/kg total dose, i.p. on days 0 and 4Significant tumor growth delay (12-34 days)
Melphalan Not specifiedNot specifiedNot specifiedImproved event-free and overall survival in stage IV patients >1 year old

Table 2: In Vitro Cytotoxicity

DrugNeuroblastoma Cell LineAssayEndpointResultReference
This compound MYCN-amplified NB cellsNot specifiedProliferationInduced a less proliferative phenotype[1]
Doxorubicin UKF-NB-3Dose-response curveViabilityDose-dependent decrease in viability[9]
Etoposide KELLYCytotoxicity assayLC501 µg/mL[7]
Dinutuximab LAN-1, CHLA 20, CHLA 136Spheroid modelCytotoxicityImproved efficacy when combined with chemotherapy[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

In Vivo Neuroblastoma Xenograft Model

Xenograft_Workflow General Workflow for Neuroblastoma Xenograft Studies start Start cell_culture 1. Neuroblastoma Cell Culture start->cell_culture cell_prep 2. Cell Harvest & Preparation cell_culture->cell_prep injection 3. Subcutaneous or Orthotopic Injection cell_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth treatment 5. Drug Administration tumor_growth->treatment monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Weight, IHC, etc.) monitoring->endpoint finish End endpoint->finish

A typical workflow for in vivo drug efficacy studies.

1. Cell Culture and Preparation:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y, KELLY) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells are harvested at 80-90% confluency, washed with phosphate-buffered saline (PBS), and resuspended in a suitable vehicle (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.[11]

2. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used to prevent rejection of human tumor cells.[12]

3. Tumor Cell Implantation:

  • Subcutaneous Model: 100 µL of the cell suspension is injected subcutaneously into the flank of the mouse.

  • Orthotopic Model: For a more clinically relevant model, cells are surgically implanted into the adrenal gland or para-adrenal space.[13]

4. Tumor Growth Monitoring and Treatment:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound or standard-of-care drugs are administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage, or intravenous injection).

5. Endpoint Analysis:

  • At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised and weighed.

  • Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting for protein expression levels (e.g., MYCN).

In Vitro Assays

1. ALDH18A1 Enzyme Activity Assay:

  • This assay measures the ability of this compound to inhibit the enzymatic activity of ALDH18A1.

  • Recombinant human ALDH18A1 is incubated with its substrate in the presence of varying concentrations of this compound.

  • The enzyme activity is determined by measuring the production of the reaction product, typically through a colorimetric or fluorometric method.[14][15] An ELISA-based kit can also be used to quantify ALDH18A1 levels.[4][16]

2. Cell Viability (MTT) Assay:

  • Neuroblastoma cells are seeded in 96-well plates and treated with different concentrations of the test compound.

  • After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well.

  • Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • The formazan is then solubilized, and the absorbance is measured at 570 nm. The intensity of the color is proportional to the number of viable cells.[17][18]

3. Western Blot for MYCN Protein Expression:

  • Neuroblastoma cells are treated with this compound or control.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked and then incubated with a primary antibody specific for MYCN, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate.[19][20][21][22]

4. Immunohistochemistry (IHC) for Ki-67:

  • Tumor tissues from xenograft models are fixed in formalin and embedded in paraffin (B1166041).

  • Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

  • Sections are incubated with a primary antibody against Ki-67, a marker of cell proliferation.

  • A secondary antibody and a detection system (e.g., HRP-DAB) are used to visualize the Ki-67 positive cells (typically with brown nuclear staining).

  • The percentage of Ki-67 positive cells is quantified to assess the proliferation index.[23][24][25][26]

Conclusion

This compound represents a promising novel therapeutic agent for neuroblastoma, particularly for MYCN-amplified tumors, by targeting a unique metabolic dependency. Preclinical data, although not directly comparative in all instances, suggest that this compound can induce tumor regression and prolong survival. Its distinct mechanism of action offers the potential for combination therapies with standard-of-care drugs to enhance efficacy and overcome resistance. Further preclinical studies with direct head-to-head comparisons are warranted to fully elucidate the therapeutic potential of this compound in the context of current neuroblastoma treatment paradigms. This guide provides a foundational framework for researchers to design and interpret such studies.

References

The ALDH18A1 Inhibitor YG1702: A Novel Approach for MYCN-Amplified Neuroblastoma and its Potential for Synergistic Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel ALDH18A1 inhibitor, YG1702, with existing chemotherapy regimens for neuroblastoma. While direct experimental data on the synergistic effects of this compound with chemotherapy is not yet publicly available, this document summarizes the preclinical efficacy of this compound as a monotherapy and juxtaposes it with standard combination chemotherapies to inform future research and drug development in the field of pediatric oncology.

Introduction to this compound

This compound is a specific inhibitor of Aldehyde Dehydrogenase 18 Family Member A1 (ALDH18A1), an enzyme critically involved in the metabolic reprogramming of cancer cells. In MYCN-amplified neuroblastoma, a high-risk pediatric cancer with poor prognosis, ALDH18A1 and the MYCN oncogene form a positive feedback loop that drives tumor growth and proliferation.[1][2][3] this compound disrupts this loop, leading to a reduction in MYCN expression, thereby inhibiting tumor growth and promoting a less aggressive phenotype.[1][2][3]

This compound Monotherapy in Neuroblastoma Models: A Data-Driven Overview

Preclinical studies have demonstrated the potential of this compound as a monotherapy in MYCN-amplified neuroblastoma models. The primary research by Guo YF, et al. provides key insights into its mechanism and efficacy.

Signaling Pathway of the ALDH18A1-MYCN Positive Feedback Loop

The following diagram illustrates the positive feedback loop between ALDH18A1 and MYCN, which is the target of this compound.

ALDH18A1_MYCN_Loop cluster_0 Cellular Processes MYCN MYCN ALDH18A1 ALDH18A1 MYCN->ALDH18A1 Transactivates Proliferation Tumor Growth & Proliferation MYCN->Proliferation ALDH18A1->MYCN Upregulates This compound This compound This compound->ALDH18A1 Inhibits

ALDH18A1-MYCN positive feedback loop and this compound inhibition.
In Vitro Efficacy of this compound

Cell LineIC50 (μM) of this compoundKey Findings
MYCN-amplified Neuroblastoma CellsNot explicitly stated in abstractInhibition of ALDH18A1 by this compound induces a less proliferative phenotype.

Note: Specific IC50 values were not available in the reviewed abstracts. The primary publication would need to be accessed for this detailed data.

In Vivo Efficacy of this compound in Xenograft Models
Animal ModelTreatment RegimenKey Findings
Neuroblastoma Xenograft ModelsData not available in abstractsTumor regression and prolonged survival.

Note: Specific treatment regimens and quantitative tumor regression data were not available in the reviewed abstracts. Access to the full text of the primary publication is required for these details.

Standard Chemotherapy Regimens for High-Risk Neuroblastoma

Standard treatment for high-risk neuroblastoma involves multi-agent chemotherapy. These regimens are designed to maximize cytotoxicity to cancer cells.

Common Chemotherapy Agents and Combinations:
  • Induction Therapy: Typically includes combinations of drugs such as cyclophosphamide, vincristine, doxorubicin, etoposide, and cisplatin.[2]

  • Consolidation Therapy: Often involves high-dose chemotherapy with agents like carboplatin, etoposide, and melphalan, followed by stem cell transplant.[2]

The table below summarizes common chemotherapy agents used in the treatment of high-risk neuroblastoma.

Chemotherapy AgentMechanism of ActionCommon Combinations
Cisplatin Forms DNA adducts, leading to apoptosis.Cisplatin/Etoposide
Doxorubicin Intercalates into DNA and inhibits topoisomerase II.Cyclophosphamide/Doxorubicin/Vincristine (CAV)
Etoposide Inhibits topoisomerase II, causing DNA strand breaks.Cisplatin/Etoposide
Cyclophosphamide Alkylating agent that cross-links DNA.Cyclophosphamide/Topotecan
Vincristine Inhibits microtubule formation, disrupting mitosis.Cyclophosphamide/Doxorubicin/Vincristine (CAV)

Comparative Landscape: this compound vs. Chemotherapy and Other Novel Combinations

While direct synergistic data for this compound is pending, a comparison of its proposed mechanism and preclinical monotherapy efficacy with established and emerging therapies provides valuable context for researchers.

Therapeutic StrategyMechanism of ActionPreclinical Efficacy HighlightsPotential for Synergy
This compound (Monotherapy) Specific inhibition of the ALDH18A1-MYCN positive feedback loop.Induces a less proliferative phenotype, tumor regression, and prolonged survival in xenograft models.[1][2]High. By targeting a key metabolic and oncogenic pathway, this compound could potentially sensitize cancer cells to the cytotoxic effects of DNA-damaging agents or mitotic inhibitors.
Standard Combination Chemotherapy (e.g., Cisplatin + Etoposide) DNA damage and inhibition of DNA replication and repair.Standard of care for high-risk neuroblastoma, achieving significant tumor reduction.[2]N/A (Established Synergy)
Lorlatinib + Chemotherapy ALK inhibitor combined with cytotoxic agents.Synergistic effects observed in preclinical models of ALK-aberrant neuroblastoma.N/A (Demonstrated Synergy)
DHODH Blockers + Chemotherapy Inhibition of dihydroorotate (B8406146) dehydrogenase (involved in metabolism and DNA synthesis) combined with cytotoxic agents.Cured neuroblastoma in mouse models when combined with chemotherapy.N/A (Demonstrated Synergy)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies employed in the preclinical evaluation of this compound, based on the available information.

In Vitro Cell Proliferation Assays
  • Cell Culture: MYCN-amplified human neuroblastoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound.

  • Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT or CellTiter-Glo assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human neuroblastoma cells are subcutaneously or orthotopically injected into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a specified size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: The primary endpoints are tumor growth inhibition and overall survival. Tumor weight may also be measured at the end of the study.

Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a novel compound like this compound in neuroblastoma models.

experimental_workflow cluster_1 In Vitro Studies cluster_2 In Vivo Studies cell_culture Cell Line Culture (MYCN-amplified) drug_treatment_vitro This compound Treatment (Dose-Response) cell_culture->drug_treatment_vitro viability_assay Cell Viability Assay (e.g., MTT) drug_treatment_vitro->viability_assay ic50 IC50 Determination viability_assay->ic50 xenograft Xenograft Model Establishment ic50->xenograft Inform In Vivo Dosing randomization Randomization xenograft->randomization drug_treatment_vivo This compound Administration randomization->drug_treatment_vivo monitoring Tumor Growth & Survival Monitoring drug_treatment_vivo->monitoring analysis Efficacy Analysis monitoring->analysis

References

Safety Operating Guide

Prudent Disposal of YG1702: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of YG1702, a potent ALDH18A1-specific inhibitor used in cancer research.

While specific institutional and local regulations must always be followed, the following procedures are based on general best practices for the disposal of research-grade chemical compounds. The Safety Data Sheet (SDS) for this compound, available from the supplier, is the primary source of detailed safety and disposal information and should always be consulted before handling or disposal.

Understanding the Compound: this compound

This compound is a small molecule inhibitor with the following characteristics:

PropertyValue
Molecular Formula C₂₃H₃₀N₂O₇S
Molecular Weight 478.56 g/mol
CAS Number 724737-08-0
Appearance Solid

Note: This data is for identification purposes and does not encompass all safety-related properties.

Step-by-Step Disposal Protocol for this compound

The following workflow outlines the necessary steps for the proper disposal of this compound waste, from initial handling to final collection.

This compound Disposal Workflow

Detailed Experimental Protocols for Waste Handling

1. Personal Protective Equipment (PPE):

  • Always wear a standard laboratory coat, safety goggles to protect from splashes, and chemical-resistant gloves (e.g., nitrile) when handling this compound or its waste.

2. Waste Segregation:

  • Solid Waste: Collect un-dissolved this compound powder, contaminated weighing paper, and other solid materials in a designated solid hazardous waste container.

  • Liquid Waste: Solutions of this compound (e.g., dissolved in DMSO) should be collected in a separate liquid hazardous waste container. Do not mix with incompatible solvents.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemical waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated container lined with a chemically resistant bag.

3. Container Management:

  • Use only containers that are compatible with the chemical waste being collected. For this compound solutions in organic solvents, use appropriate solvent waste containers.

  • Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents present. The date of initial waste accumulation should also be recorded.

  • Keep waste containers securely closed except when adding waste.

4. Storage:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be in a secondary containment tray to prevent the spread of potential spills.

5. Disposal:

  • Never dispose of this compound down the drain or in the regular trash.

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

General Principles of Chemical Waste Management

The disposal of this compound should adhere to the broader principles of laboratory chemical safety and hazardous waste management.

Logical_Relationships cluster_principles Core Principles cluster_actions Laboratory Actions P1 Regulatory Compliance (RCRA, OSHA) A1 Waste Minimization P1->A1 mandates A2 Proper Segregation P1->A2 mandates A3 Secure Containment P1->A3 mandates A4 Accurate Labeling P1->A4 mandates A5 Timely Disposal P1->A5 mandates P2 Environmental Protection P2->A1 ensured by P2->A2 ensured by P2->A5 ensured by P3 Personnel Safety P3->A2 protected by P3->A3 protected by P3->A4 protected by

Interrelation of Principles and Actions

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.